molecular formula C19H13NO2 B064733 2-(3-Amino-phenyl)-benzo[h]chromen-4-one CAS No. 185028-75-5

2-(3-Amino-phenyl)-benzo[h]chromen-4-one

Cat. No.: B064733
CAS No.: 185028-75-5
M. Wt: 287.3 g/mol
InChI Key: PSFJZUUBCFRPCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Amino-phenyl)-benzo[h]chromen-4-one, also known as 2-(3-Amino-phenyl)-benzo[h]chromen-4-one, is a useful research compound. Its molecular formula is C19H13NO2 and its molecular weight is 287.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Amino-phenyl)-benzo[h]chromen-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Amino-phenyl)-benzo[h]chromen-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

185028-75-5

Molecular Formula

C19H13NO2

Molecular Weight

287.3 g/mol

IUPAC Name

2-(3-aminophenyl)benzo[h]chromen-4-one

InChI

InChI=1S/C19H13NO2/c20-14-6-3-5-13(10-14)18-11-17(21)16-9-8-12-4-1-2-7-15(12)19(16)22-18/h1-11H,20H2

InChI Key

PSFJZUUBCFRPCE-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2OC(=CC3=O)C4=CC(=CC=C4)N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2OC(=CC3=O)C4=CC(=CC=C4)N

Synonyms

4H-Naphtho[1,2-b]pyran-4-one,2-(3-aminophenyl)-(9CI)

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2-(3-Amino-phenyl)-benzo[h]chromen-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis, characterization, and functional potential of 2-(3-Amino-phenyl)-benzo[h]chromen-4-one . This molecule represents a "privileged scaffold" in medicinal chemistry, merging the DNA-intercalating properties of the planar benzo[h]chromone (naphthoflavone) core with the versatile bioconjugation handle of a meta-positioned amine.

Historically, benzo[h]flavones have been investigated as potent inhibitors of Cytochrome P450 enzymes (specifically CYP1A1/1A2) and as antitumor agents. The introduction of the 3-amino group allows for further derivatization into amides, ureas, or sulfonamides, significantly expanding the structure-activity relationship (SAR) space for kinase inhibitor development.

Part 1: Retrosynthetic Analysis

To ensure high purity and regioselectivity, a convergent synthetic route is selected. Direct condensation to form the aminoflavone is avoided due to the susceptibility of the free amine to oxidative side reactions during the cyclization phase. Instead, a Nitro-Chalcone Route is employed.

Strategic Disconnections
  • Functional Group Interconversion (FGI): The amine is masked as a nitro group (

    
    ) to withstand the oxidative cyclization conditions.
    
  • C-O / C-C Disconnection: The pyrone ring is constructed via oxidative cyclization of a chalcone intermediate.

  • Aldol Disconnection: The chalcone is traced back to 1-hydroxy-2-acetonaphthone and 3-nitrobenzaldehyde .

Retrosynthesis Target Target: 2-(3-Amino-phenyl)-benzo[h]chromen-4-one NitroFlavone Intermediate: 2-(3-Nitrophenyl)-benzo[h]chromen-4-one NitroFlavone->Target Reduction (SnCl2) Chalcone Chalcone Intermediate: (E)-1-(1-hydroxynaphthalen-2-yl)- 3-(3-nitrophenyl)prop-2-en-1-one Chalcone->NitroFlavone Oxidative Cyclization (I2 / DMSO) Precursor1 Precursor A: 1-Hydroxy-2-acetonaphthone Precursor1->Chalcone Claisen-Schmidt Condensation Precursor2 Precursor B: 3-Nitrobenzaldehyde Precursor2->Chalcone

Figure 1: Retrosynthetic tree illustrating the Nitro-Chalcone strategy.

Part 2: Synthetic Protocol

Phase 1: Claisen-Schmidt Condensation

Objective: Synthesis of (E)-1-(1-hydroxynaphthalen-2-yl)-3-(3-nitrophenyl)prop-2-en-1-one.

Rationale: Base-catalyzed aldol condensation is preferred over acid catalysis to preserve the integrity of the naphthol hydroxyl group, which is essential for the subsequent cyclization.

Protocol:

  • Reagents: Dissolve 1-hydroxy-2-acetonaphthone (10 mmol) and 3-nitrobenzaldehyde (10 mmol) in Ethanol (30 mL).

  • Catalysis: Add aqueous KOH (40%, 5 mL) dropwise at 0°C.

  • Reaction: Allow the mixture to stir at room temperature for 24 hours. The solution will darken (deep red/orange) indicating chalcone formation.

  • Workup: Pour the reaction mixture into crushed ice/water (200 mL) containing HCl (1 M) to neutralize the base.

  • Purification: Filter the yellow/orange precipitate, wash with cold water, and recrystallize from ethanol.

Phase 2: Oxidative Cyclization

Objective: Synthesis of 2-(3-nitrophenyl)-benzo[h]chromen-4-one.

Rationale: The use of Iodine (


) in DMSO  is the "Gold Standard" for this transformation. Unlike Selenium Dioxide (

),

/DMSO is less toxic and avoids difficult removal of selenium byproducts. The mechanism involves iodination of the chalcone alkene followed by intramolecular nucleophilic attack of the phenolic oxygen.

Protocol:

  • Setup: Dissolve the Chalcone (5 mmol) in DMSO (15 mL).

  • Oxidation: Add a catalytic amount of Iodine (

    
    , 0.5 mmol).
    
  • Heating: Heat the mixture to 130°C for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Quench: Cool to room temperature and pour into ice water containing 5% Sodium Thiosulfate (

    
    ) to quench unreacted iodine.
    
  • Isolation: Filter the precipitate. The product is typically a light yellow solid.

Phase 3: Selective Nitro Reduction

Objective: Synthesis of 2-(3-Amino-phenyl)-benzo[h]chromen-4-one.

Rationale: Stannous Chloride (


)  is selected over catalytic hydrogenation (

). Hydrogenation carries a high risk of reducing the C2-C3 double bond of the chromone ring or the naphthalene system.

is chemoselective for the nitro group.

Protocol:

  • Reaction: Suspend the Nitro-flavone (2 mmol) in Ethanol (20 mL). Add

    
     (10 mmol, 5 eq).
    
  • Reflux: Heat to reflux (80°C) for 3 hours. The suspension will likely clear as the reduction proceeds.

  • Workup: Cool and adjust pH to ~8 using saturated Sodium Bicarbonate (

    
    ). Note: This will form a thick tin salt slurry.
    
  • Extraction: Filter through a Celite pad to remove tin salts. Wash the pad with Ethyl Acetate. Extract the filtrate with Ethyl Acetate (

    
     mL).
    
  • Final Purification: Dry organic layer over

    
    , concentrate, and purify via flash column chromatography (
    
    
    
    /MeOH 95:5).

Workflow Start Start: Precursors Step1 Step 1: Chalcone Formation (KOH/EtOH) Start->Step1 Step2 Step 2: Cyclization (I2/DMSO, 130°C) Step1->Step2 Isolation Step3 Step 3: Reduction (SnCl2/EtOH) Step2->Step3 Quench (Na2S2O3) End Final Product: Amino-Benzo[h]flavone Step3->End Celite Filtration

Figure 2: Step-by-step experimental workflow.

Part 3: Characterization Standards

The following data confirms the structure. The key differentiator between the intermediate and the final product is the disappearance of nitro signals and the appearance of amine signals.

Spectroscopic Data Table
TechniqueParameterExpected Signal / ObservationStructural Assignment
1H NMR

6.8 - 7.0 ppm
Singlet (1H)H-3 (Characteristic Flavone C-ring proton)

3.5 - 4.5 ppm
Broad Singlet (2H,

exchangeable)

(Amino group)

8.0 - 8.5 ppm
MultipletsBenzo[h] protons (H-10 region, deshielded by carbonyl)
IR 1630 - 1640

Strong BandC=O (Carbonyl, conjugated)
3300 - 3450

Doublet (Weak/Medium)N-H Stretch (Primary Amine)
1350, 1530

ABSENT Absence confirms reduction of

group
MS m/z

Molecular Ion (C19H13NO2)
Troubleshooting & Optimization
  • Low Yield in Step 1: If the chalcone does not precipitate, the reaction may require heating to 50°C or the use of stronger base (NaOH) with longer reaction times.

  • Incomplete Cyclization: If the chalcone persists in Step 2, add another 0.2 eq of Iodine. Ensure DMSO is anhydrous; water inhibits the regeneration of

    
    .
    
  • Tin Emulsions: In Step 3, if the tin salts create an inseparable emulsion, use Rochelle's Salt (Potassium Sodium Tartrate) solution during the workup to chelate the tin.

Part 4: Biological Context & Applications[2]

Why this molecule? The 2-(3-aminophenyl)-benzo[h]chromen-4-one structure is not merely a chemical curiosity; it is a bio-active scaffold.

  • CYP Enzyme Modulation: Benzo[h]chromones (also known as

    
    -naphthoflavones) are classical modulators of the Aryl Hydrocarbon Receptor (AhR) and inhibitors of CYP1A1. The 3-amino derivative allows for the synthesis of affinity probes to map the active sites of these metabolic enzymes.
    
  • Antitumor Activity: Aminoflavones have demonstrated potent antiproliferative activity against breast cancer cell lines (MCF-7).[1] The planar structure allows for DNA intercalation, while the amine can form hydrogen bonds with base pairs or be conjugated to peptide delivery vectors.

  • Fluorescence: Unlike simple flavones, the extended conjugation of the benzo[h] system often imparts fluorescence (typically green emission). This makes the molecule a candidate for use as a "turn-on" fluorescent probe when the amine is acylated or sulfonated.

References

  • Lahyani, A., & Trabelsi, M. (2016).[2] Ultrasonic-assisted synthesis of flavones by oxidative cyclization of 2'-hydroxychalcones using iodine monochloride.[2] Ultrasonics Sonochemistry. [Link]

  • Common Organic Chemistry. (n.d.). Nitro Reduction - SnCl2.[3][4] Common Organic Chemistry. [Link]

  • Matos, M. J., et al. (2015). Therapeutic Perspectives of Aminoflavonoids—A Review. Molecules. [Link]

  • Xiao, Y., et al. (2022). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

Sources

CAS number and IUPAC name for 2-(3-Amino-phenyl)-benzo[h]chromen-4-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile: Synthesis, Characterization, and Potential Applications

Introduction

The benzo[h]chromene scaffold is a privileged heterocyclic system that forms the core of numerous natural products and biologically active molecules.[1] Derivatives of this structure have garnered significant attention from the scientific community due to their diverse pharmacological properties, including anticancer, antimicrobial, and antioxidant activities.[2][3] This technical guide provides a comprehensive overview of a prominent member of this class, 2-Amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile, intended for researchers, scientists, and professionals in the field of drug development. While the initially requested compound, 2-(3-Amino-phenyl)-benzo[h]chromen-4-one, is not readily found in the scientific literature, this guide focuses on a closely related and well-documented analogue, offering valuable insights into its synthesis, characterization, and therapeutic potential.

Compound Identification and Properties

A precise understanding of a compound's identity and physicochemical properties is fundamental to any scientific investigation. The key identifiers and properties for 2-Amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile are summarized below.

IdentifierValueSource
IUPAC Name 2-amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrilePubChem[4]
CAS Number 119825-05-7Sigma-Aldrich
Molecular Formula C20H14N2OPubChem[4]
Molecular Weight 298.3 g/mol PubChem[4]

Synthesis of 2-Amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile

The synthesis of 2-amino-4H-chromenes and their benzo-fused analogues is most efficiently achieved through a one-pot, three-component reaction.[5][6] This method offers several advantages, including milder reaction conditions, easier work-up procedures, and often higher yields compared to traditional multi-step syntheses.[5]

General Synthetic Protocol

The most common approach involves the condensation of an aromatic aldehyde, an active methylene compound (typically malononitrile), and an activated phenol or naphthol.[6] In the case of 2-Amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile, the reactants are benzaldehyde, malononitrile, and 1-naphthol.

Experimental Workflow:

SynthesisWorkflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process Benzaldehyde Benzaldehyde Mixing Mix reactants and catalyst in solvent Benzaldehyde->Mixing Malononitrile Malononitrile Malononitrile->Mixing 1-Naphthol 1-Naphthol 1-Naphthol->Mixing Catalyst Piperidine or other base Catalyst->Mixing Solvent Ethanol or Acetonitrile Solvent->Mixing Temperature Room Temperature or Reflux Reaction Stir for several hours Mixing->Reaction Workup Remove solvent, purify by chromatography Reaction->Workup Product Product Workup->Product 2-Amino-4-phenyl-4H- benzo[h]chromene-3-carbonitrile

Caption: General workflow for the synthesis of 2-Amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile.

Step-by-Step Methodology:

  • Reactant Preparation: In a suitable reaction vessel, combine equimolar amounts of benzaldehyde, malononitrile, and 1-naphthol in a solvent such as ethanol or acetonitrile.[6]

  • Catalyst Addition: Add a catalytic amount of an organic base, such as piperidine (typically 0.2 molar equivalents).[6] The base facilitates the Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the naphthol and subsequent cyclization.

  • Reaction Execution: The reaction mixture is typically stirred at room temperature or under reflux for several hours, with the progress monitored by thin-layer chromatography (TLC).[6][7]

  • Isolation and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified, commonly by flash column chromatography on silica gel, to yield the pure 2-Amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile.[6]

Structural Characterization

The structural elucidation of the synthesized compound is crucial for confirming its identity and purity. A combination of spectroscopic and crystallographic techniques is employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the chemical environment of the hydrogen and carbon atoms, respectively, providing a detailed map of the molecular structure.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR analysis helps to identify the functional groups present in the molecule, such as the amino (-NH2) and nitrile (-C≡N) groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule in the solid state. For 2-Amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile, crystallographic studies have shown that the phenyl ring is nearly perpendicular to the naphthalene ring system.[8][9] The 4H-pyran ring adopts a flattened boat conformation.[8][9] In the crystal lattice, molecules form inversion dimers through N—H···N hydrogen bonds.[8][9]

Potential Applications and Biological Activity

The 2-amino-4H-chromene scaffold is a versatile pharmacophore with a wide range of reported biological activities.

Anticancer Activity

Numerous studies have highlighted the potential of 4H-benzo[h]chromene derivatives as anticancer agents.[1] These compounds have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[1][10] Some derivatives have been investigated as inhibitors of key enzymes involved in cancer progression, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2).[1][11] The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines, such as MCF-7 (breast), HCT-116 (colon), and HepG-2 (liver).[1]

Antimicrobial and Antifungal Activity

Derivatives of 2-amino-3-cyano-4H-chromene have demonstrated notable antimicrobial and antifungal properties.[3] Their efficacy is typically assessed against various bacterial strains (both Gram-positive and Gram-negative) and fungal species.[3]

Antioxidant Activity

The antioxidant potential of chromene derivatives has also been explored.[3] The ability of these compounds to scavenge free radicals is a key aspect of this activity, which is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) method.[3]

Conclusion

2-Amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile represents a synthetically accessible and biologically relevant molecule within the broader class of benzo[h]chromenes. The straightforward three-component synthesis allows for the efficient production of this compound and its analogues, facilitating further investigation into their therapeutic potential. The documented anticancer, antimicrobial, and antioxidant activities of this scaffold underscore its importance as a promising starting point for the development of novel therapeutic agents. This technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the chemistry and pharmacology of this intriguing class of heterocyclic compounds.

References

  • PubChem. 2-Amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. One-Step Synthesis of Substituted 2-Amino-4H-chromenes and 2-Amino-4H-benzo[f]chromenes. Molecular and Crystal Structure of 2-Amino-3-cyano-6-hydroxy-4-phenyl-4H-benzo[f]chromene. Available from: [Link]

  • National Center for Biotechnology Information. Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Available from: [Link]

  • MDPI. The Crystal Structure of 2-Amino-4-(2,3-Dichlorophenyl)-6-Methoxy-4H-Benzo[h]chromene-3-Carbonitrile: Antitumor and Tyrosine Kinase Receptor Inhibition Mechanism Studies. Available from: [Link]

  • National Center for Biotechnology Information. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Available from: [Link]

  • PubChem. 3-amino-3-phenyl-2H-chromen-4-one. National Center for Biotechnology Information. Available from: [Link]

  • National Center for Biotechnology Information. Crystal structure of 2-amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile. Available from: [Link]

  • MDPI. Facile Synthesis of 2H-Benzo[h]Chromenes via an Arylamine-Catalyzed Mannich Cyclization Cascade Reaction. Available from: [Link]

  • National Center for Biotechnology Information. 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents. Available from: [Link]

  • ResearchGate. Crystal structure of 2-amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile. Available from: [Link]

  • MDPI. In Vitro Antimicrobial and Antioxidant Evaluation of Ultrasonically Synthesized 2-Amino-3-Cyano-4H- Chromene Derivatives. Available from: [Link]

  • PubChem. 3-Hydroxy-2-phenyl-4h-benzo[g]chromen-4-one. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. Synthesis and biological Evaluation of 2-Phenyl Chromen-4-ones for their Antioxidant and Antimicrobial Activity. Available from: [Link]

  • MDPI. Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. Available from: [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]

  • ResearchGate. Novel synthesis of 3-(Phenyl) (ethylamino) methyl)-4-hydroxy-2H-chromen-2-one derivatives using biogenic ZnO nanoparticles and their applications. Available from: [Link]

  • PubChem. 3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one. National Center for Biotechnology Information. Available from: [Link]

  • MDPI. Synthesis, Cytotoxic Activity, Crystal Structure, DFT, Molecular Docking Study of β-Enaminonitrile Incorporating 1H-Benzo[f]Chromene Moiety. Available from: [Link]

  • Connect Journals. One-pot Synthesis of 2-Amino-4H-Chromenes using Chicken Eggshell Waste as Green Catalyst under Solvent-Free. Available from: [Link]

Sources

Discovery and Isolation of Naturally Occurring Benzo[h]chromen-4-one Analogs: A Technical Guide to Angular Naphthopyrones

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Scientific Context

Executive Summary

While the benzo[h]chromen-4-one scaffold (often referred to as angular naphthopyrone or naphtho-gamma-pyrone) is a privileged structure in synthetic medicinal chemistry for its affinity to the Aryl Hydrocarbon Receptor (AhR) and tubulin binding, its isolation from natural sources presents a unique challenge. Unlike their ubiquitous flavonoid cousins, naturally occurring benzo[h]chromen-4-ones are rare, predominantly restricted to specific fungal polyketide pathways (Aspergillus, Penicillium) and marine echinoderms (Comanthus).

This guide focuses on the discovery, isolation, and structural differentiation of these angular polyketides (e.g., Flavasperone , Comaparvin ) from their more common linear isomers (benzo[g]chromen-4-ones like Rubrofusarin).

The Biosynthetic Divergence

To isolate these compounds effectively, one must understand their origin. They are not flavonoids derived from the shikimate pathway; they are heptaketides . The critical divergence point occurs during the cyclization of the polyketide chain:

  • Linear Folding (Benzo[g]): Produces Rubrofusarin.

  • Angular Folding (Benzo[h]): Produces Flavasperone (Asperxanthone).

This folding is controlled by specific dehydratases (e.g., Arp1p in Aspergillus), making the choice of biological source material the single most critical step in the isolation workflow.

Part 2: Experimental Protocols & Methodology

Phase 1: Source Selection & Fermentation

Objective: Maximize the titer of angular naphthopyrones over linear isomers and dimers.

  • Target Organism: Aspergillus niger (Strain S-48 or similar) or Aspergillus tubingensis.

  • Medium: Rice Solid-State Fermentation (SSF).

    • Causality: Liquid fermentation often favors rapid biomass growth over secondary metabolite accumulation. SSF mimics the natural fungal habitat, inducing stress responses that upregulate polyketide synthase (PKS) gene clusters responsible for pigment production.

Protocol:

  • Inoculate sterile rice medium (100g rice + 100mL distilled water, autoclaved) with spore suspension (

    
     spores/mL).
    
  • Incubate at 28°C for 21–30 days in the dark.

    • Checkpoint: The culture should turn dark brown/black. The "black" pigment is often a complex mixture of the target naphthopyrones and melanin precursors.

Phase 2: Extraction Strategy (The "Lipophilic Trap")

Objective: Extract the aglycones while leaving behind highly polar glycosides and cell debris.

Solvent System: Dichloromethane (DCM) : Methanol (MeOH) (1:1 v/v).

  • Why: Benzo[h]chromen-4-ones are moderately lipophilic planar systems. Pure hexane is too non-polar (poor solubility of hydroxylated derivatives), while pure methanol extracts too many sugars. The 1:1 mix disrupts cell walls and solubilizes the pigments.

Workflow:

  • Macerate fungal biomass with EtOAc or DCM:MeOH (1:1) for 48 hours.

  • Filter and concentrate under reduced pressure (

    
    C).
    
  • Partitioning: Suspend crude extract in water. Partition sequentially with:

    • n-Hexane: Removes fatty acids/sterols (discard if clear).

    • Dichloromethane (Target Fraction): Concentrates the free naphthopyrones.

    • n-Butanol: Removes glycosylated derivatives (save for secondary analysis).

Phase 3: Chromatographic Isolation (The "Planar Separation")

Critical Step: Separation of Angular (Benzo[h]) from Linear (Benzo[g]) isomers and Dimers. Standard Silica Gel chromatography is often insufficient due to the similar polarity of these isomers.

The Solution: Sephadex LH-20

  • Mechanism:[1][2] Size exclusion + Adsorption. The aromatic rings of naphthopyrones interact with the dextran matrix via

    
     stacking.
    
  • Elution Order: Monomers (Flavasperone) elute after Dimers (Aurasperones) due to pore accessibility, but adsorption effects can reverse this depending on the solvent. In MeOH, dimers usually elute first (Size Exclusion dominance).

Step-by-Step Purification:

  • Flash Chromatography (Silica Gel):

    • Gradient: Hexane

      
       Hexane:EtOAc (80:20 
      
      
      
      50:50).
    • Target: Yellow/Orange fluorescent bands.

  • Sephadex LH-20 Polishing:

    • Solvent: 100% Methanol or MeOH:DCM (1:1).

    • Load the fluorescent fractions. Collect small aliquots.

  • Semi-Prep HPLC (Final Isolation):

    • Column: C18 Reverse Phase (

      
      , 
      
      
      
      mm).
    • Mobile Phase: MeCN:H2O (+0.1% Formic Acid). Isocratic 60:40 is often effective for isomer separation.

    • Detection: UV at 280 nm and 360 nm (characteristic of the naphthalene core).

Part 3: Visualization & Logic

Biosynthetic Logic & Isolation Workflow

The following diagram illustrates the divergence in polyketide folding that necessitates specific isolation strategies.

G cluster_linear Linear Folding (Benzo[g]) cluster_angular Angular Folding (Benzo[h]) - TARGET AcetylCoA Acetyl-CoA + Malonyl-CoA Heptaketide Linear Heptaketide Intermediate AcetylCoA->Heptaketide Rubrofusarin Rubrofusarin (Benzo[g]chromen-4-one) Heptaketide->Rubrofusarin Spontaneous/Other Cyclases YWA1 YWA1 Precursor Heptaketide->YWA1 Extraction Extraction: DCM/MeOH (1:1) Partition: DCM Fraction Rubrofusarin->Extraction Flavasperone Flavasperone (Benzo[h]chromen-4-one) YWA1->Flavasperone Arp1p Action Arp1p Enzyme: Arp1p Dehydratase Flavasperone->Extraction Accumulates in Rice LH20 Sephadex LH-20 (Separates Monomers/Dimers) Extraction->LH20 HPLC HPLC (C18) Isomer Resolution LH20->HPLC HPLC->Flavasperone Isolated Pure Compound

Caption: Biosynthetic divergence of fungal polyketides and the downstream isolation workflow required to separate angular benzo[h] targets from linear byproducts.

Part 4: Structural Elucidation & Data Analysis

Distinguishing the Isomers (Self-Validating System)

The most common error in this field is misidentifying a linear benzo[g] isomer as an angular benzo[h] isomer. Use these diagnostic markers to validate your structure.

Table 1: Diagnostic Comparison of Natural Naphthopyrones

FeatureLinear (Benzo[g]) Angular (Benzo[h]) Causality/Explanation
Example Compound RubrofusarinFlavasperone (Asperxanthone)
UV Absorbance (

)
~278, 325, 405 nm~240, 288, 354 nmAngular fusion disrupts the extended conjugation length compared to linear, causing a hypsochromic shift (blue shift) in the long-wave band.

NMR: H-5/H-10
Singlets (usually)Coupled Doublets (if unsubstituted)In angular systems, the protons at the fusion positions (if present) show distinct ortho-coupling (

Hz).

NMR: C-4 (Carbonyl)

180-184 ppm

178-182 ppm
Subtle shielding effect in the angular pocket.
Fluorescence Strong Orange/RedYellow/GreenUseful for TLC monitoring.
Structural Validation Protocol
  • UV-Vis Spectrum: If the longest wavelength absorption is

    
     nm, suspect a linear  system (rubrofusarin type). If it terminates around 350-360 nm, it supports an angular  (benzo[h]) system.
    
  • HMBC Correlations:

    • In Benzo[h]chromen-4-one : The proton at C-5 (if unsubstituted) will show a strong 3-bond correlation to the carbonyl carbon (C-4).

    • In Benzo[g]chromen-4-one : The geometry often prevents a direct 3-bond correlation from the "upper" ring protons to the carbonyl in the same way due to the linear arrangement.

Part 5: References

  • New Naphtho-γ-Pyrones Isolated from Marine-Derived Fungus Penicillium sp.[2] HK1-22 . Marine Drugs, 2019.

  • Isolation, Structure elucidation, and antimycobacterial properties of dimeric naphtho-gamma-pyrones from the marine-derived fungus Aspergillus carbonarius . Chemical & Pharmaceutical Bulletin, 2011.

  • Novel angular naphthopyrone formation by Arp1p dehydratase involved in Aspergillus fumigatus melanin biosynthesis . Environmental Microbiology Reports, 2021.[3]

  • Flavasperone | C16H14O5 . PubChem Compound Summary.

  • A New Angular Naphthopyrone from Feather Star Comanthus parvicirrus . Natural Product Communications, 2013.

  • Naphtho-Gamma-Pyrones Produced by Aspergillus tubingensis G131: New Source of Natural Nontoxic Antioxidants . Biomolecules, 2019.[4]

Sources

Methodological & Application

Application Note: Preclinical Evaluation of Novel Chromene Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chromene Pharmacophore

Chromene (benzopyran) derivatives represent a "privileged scaffold" in medicinal chemistry due to their ability to interact with diverse biological targets. In oncology, 4-aryl-4H-chromenes are particularly renowned for targeting the colchicine-binding site (CBS) of tubulin, leading to microtubule depolymerization, G2/M cell cycle arrest, and subsequent apoptosis. Additionally, specific derivatives have shown efficacy against Bcl-2, c-Src, and multidrug-resistant (MDR) pathways.

This Application Note provides a rigorous, self-validating protocol for evaluating the anticancer potential of novel chromene derivatives. It moves beyond simple cytotoxicity screening to establish a mechanistic proof-of-concept required for high-impact publication and preclinical development.

Experimental Workflow Overview

Chromene_Workflow Step1 Phase 1: In Silico (Rational Design) Step2 Phase 2: Phenotypic Screening (MTT) Step1->Step2 Select Top Hits Step3 Phase 3: Mechanism (Flow Cytometry) Step2->Step3 Determine IC50 Step4 Phase 4: Target Validation (Tubulin) Step3->Step4 Confirm Pathway

Figure 1: Integrated workflow for the evaluation of chromene derivatives, progressing from computational prediction to molecular target validation.

Phase 1: In Silico Screening (Rational Design)

Before synthesis or wet-lab testing, computational modeling is essential to predict binding affinity and filter candidates with poor pharmacokinetic profiles.

Molecular Docking (Tubulin Targeting)

Since many anticancer chromenes target tubulin, docking should focus on the Colchicine Binding Site .

  • Target Structure: Retrieve Tubulin crystal structures from the PDB (e.g., PDB ID: 1SA0 or 6XER ).

  • Grid Box Generation: Center the grid on the co-crystallized ligand (e.g., DAMA-colchicine).

  • Key Interactions to Monitor:

    • Hydrogen Bonding: Cys241 (β-tubulin), Val318, Asn101 (α-tubulin).

    • Hydrophobic Interactions: The trimethoxyphenyl pocket.[1]

  • Validation: Re-dock the native ligand; RMSD must be < 2.0 Å.[2]

ADMET Prediction

Use tools like SwissADME or pkCSM to filter compounds based on Lipinski’s Rule of Five :

  • Molecular Weight < 500 Da.

  • LogP < 5.[3]

  • H-bond donors < 5; Acceptors < 10.

  • Critical for Chromenes: Ensure predicted solubility is sufficient for DMSO stock preparation (logS > -5 recommended).

Phase 2: In Vitro Cytotoxicity Screening

The MTT assay is the industry standard for high-throughput viability screening.

Cell Line Selection

Select a panel representing different tissue origins and p53 status.

  • Breast: MCF-7 (ER+, wild-type p53), MDA-MB-231 (TNBC, mutant p53).

  • Colon: HCT-116 (wild-type p53), HT-29 (mutant p53).

  • Normal Control: HUVEC or HEK293 (to determine selectivity index).

MTT Assay Protocol

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Reagents:

  • MTT Reagent: 5 mg/mL in PBS (0.22 µm filtered). Store at 4°C in dark.

  • Solubilization Buffer: DMSO (Dimethyl sulfoxide).

Procedure:

  • Seeding: Plate

    
     to 
    
    
    
    cells/well in 96-well plates. Incubate for 24h to allow attachment.
  • Treatment:

    • Dissolve chromene derivatives in DMSO (Stock: 10-50 mM).

    • Prepare serial dilutions in culture medium. Crucial: Final DMSO concentration must be

      
       to avoid solvent toxicity.
      
    • Include Positive Control (Colchicine or Doxorubicin) and Vehicle Control (0.1% DMSO).

    • Incubate for 48h or 72h at 37°C, 5% CO₂.

  • Labeling: Add 20 µL MTT reagent per well. Incubate 3–4h (until purple precipitates are visible).

  • Solubilization: Aspirate media carefully. Add 100-150 µL DMSO. Shake plate for 10 min.

  • Measurement: Read Absorbance at 570 nm (Reference: 630 nm).

Data Analysis: Calculate % Cell Viability and determine IC₅₀ using non-linear regression (GraphPad Prism).



Phase 3: Mechanistic Elucidation

Chromenes typically induce apoptosis via mitotic arrest. This section validates that mechanism.

Cell Cycle Analysis (Flow Cytometry)

Objective: Confirm G2/M phase arrest, a hallmark of tubulin inhibition.

Protocol:

  • Treatment: Treat cells with IC₅₀ concentration of the chromene derivative for 24h.

  • Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol dropwise while vortexing. Store at -20°C for >2h.

  • Staining: Wash ethanol. Resuspend in PBS containing:

    • Propidium Iodide (PI): 50 µg/mL (binds DNA).

    • RNase A: 100 µg/mL (degrades RNA to prevent artifacts).

  • Analysis: Incubate 30 min at 37°C. Analyze via Flow Cytometer (FL2 channel).

  • Expected Result: A significant increase in the G2/M peak compared to control.

Apoptosis Detection (Annexin V/PI)

Objective: Differentiate between apoptotic and necrotic cell death.

Protocol:

  • Harvest: Collect cells (including floating cells) after 24-48h treatment. Do not use trypsin with EDTA if possible (calcium is required for Annexin V binding); use Accutase or trypsin without EDTA, or wash thoroughly.

  • Staining: Resuspend in 1X Binding Buffer (

    
     cells/mL).
    
    • Add 5 µL Annexin V-FITC .

    • Add 5 µL Propidium Iodide (PI) .

  • Incubation: 15 min at RT in the dark.

  • Flow Cytometry:

    • Q1 (Annexin-/PI+): Necrosis / debris.

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q3 (Annexin-/PI-): Viable.

    • Q4 (Annexin+/PI-): Early Apoptosis.

Phase 4: Molecular Target Validation (Tubulin Polymerization)

This is the gold standard assay for confirming a chromene derivative acts as a Microtubule Destabilizing Agent (MDA).

In Vitro Tubulin Polymerization Assay

Principle: Free tubulin polymerizes into microtubules in the presence of GTP and heat (37°C), increasing turbidity (absorbance). MDAs prevent this increase.

Reagents:

  • Purified Tubulin: >99% pure (bovine or porcine brain).

  • PEM Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.[3][4][5]

  • GTP Stock: 100 mM (Use at 1 mM final).

  • Glycerol: Enhances polymerization (optional, use 5-10% if tubulin conc. is <5 mg/mL).

Detailed Protocol:

  • Preparation: Pre-warm a 96-well half-area plate to 37°C.

  • Master Mix: Prepare Tubulin (3 mg/mL) in PEM buffer + 1 mM GTP + 5% Glycerol. Keep on ice .

  • Compound Addition: Add 5 µL of test compound (10x concentration) to wells.

    • Control: Colchicine (Inhibitor), Paclitaxel (Stabilizer), DMSO (Vehicle).

  • Initiation: Add 45-50 µL of Tubulin Master Mix to each well.

  • Kinetics: Immediately place in a spectrophotometer heated to 37°C.

  • Read: Measure Absorbance at 340 nm every 30 seconds for 60 minutes.

Result Interpretation:

  • Inhibition: Flatter slope and lower Vmax compared to vehicle (similar to Colchicine).

  • Stabilization: Faster onset and higher plateau (similar to Paclitaxel).

Signaling Pathway Visualization

The following diagram illustrates the validated signaling cascade for chromene-induced apoptosis.

Chromene_Pathway Chromene Chromene Derivative Tubulin Tubulin Heterodimer (Colchicine Site) Chromene->Tubulin Binds MT_Depoly Microtubule Depolymerization Tubulin->MT_Depoly Inhibits Assembly G2M G2/M Cell Cycle Arrest MT_Depoly->G2M Spindle Defect Bcl2 Bcl-2 Phosphorylation (Inactivation) G2M->Bcl2 Signaling Bax Bax Translocation (Mitochondria) Bcl2->Bax Disinhibition MMP Loss of MMP (ΔΨm) Bax->MMP Pore Formation Caspase Caspase-3/9 Activation MMP->Caspase Cytochrome c Release Apoptosis Apoptosis Caspase->Apoptosis Cleavage of PARP

Figure 2: Proposed mechanism of action.[6][7] Chromene binding to tubulin triggers a cascade leading to mitochondrial apoptosis.

Troubleshooting & Quality Control

IssuePossible CauseSolution
High Background in MTT Phenol red interference or protein precipitation.Use phenol-red free media or subtract 630nm background. Ensure complete formazan solubilization.
No Polymerization (Control) Tubulin denatured or GTP hydrolyzed.Use fresh GTP. Keep tubulin on ice until the very last second. Do not freeze-thaw tubulin repeatedly.
High Necrosis (Annexin V) Harsh harvesting (trypsin).Use Accutase or scrape cells gently. Analyze supernatant cells as well.
Precipitation in Media Compound insolubility.Verify logS in silico. Do not exceed 0.5% DMSO. Sonicate stock solution.

References

  • Kemnitzer, W., et al. (2004). Discovery of 4-aryl-4H-chromenes as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. Journal of Medicinal Chemistry.

  • Cytoskeleton, Inc. (2024).[8] Tubulin Polymerization Assay Protocol (Absorbance). Cytoskeleton.com.

  • BenchChem. (2025).[3] Application Note: Structure-Activity Relationship (SAR) Studies of Chromene Derivatives as Anticancer Agents. BenchChem Technical Support.

  • Abcam. (2024).[8] Annexin V staining assay protocol for apoptosis. Abcam Protocols.

  • National Institutes of Health (NIH). (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. NCBI PMC.

  • Kumar, P., & Rawat, P. (2021).[8] Docking Studies, Synthesis and Anticancer Activity of 4H-Chromenes.[9][7][10][11][12][13][14] Indian Journal of Pharmaceutical Education and Research.

Sources

Application Note: Experimental Measurement of Two-Photon Absorption (2PA) Cross-Sections in Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for measuring the two-photon absorption (2PA) cross-section (


) of novel fluorescent dyes. Unlike linear (one-photon) absorption, 2PA is a third-order nonlinear optical process where two photons are absorbed simultaneously to bridge an energy gap.[1]

The measurement of


 is critical for designing probes for Two-Photon Excitation Microscopy (2PEM) , which allows for deep-tissue imaging with intrinsic optical sectioning. This protocol utilizes the Two-Photon Excited Fluorescence (2PEF) Relative Method , the industry standard for biological fluorophores. This method circumvents the complex requirement of characterizing the precise spatial and temporal profile of the laser pulse by comparing the unknown sample against a well-characterized reference standard (e.g., Rhodamine B).

Theoretical Background

The Goeppert-Mayer (GM) Unit

The 2PA cross-section is denoted as


 (or sometimes 

). It quantifies the probability of the simultaneous absorption event.[2]
  • Definition: 1 GM =

    
     cm
    
    
    
    s photon
    
    
    .[3]
  • Context: Typical organic fluorophores have values ranging from 1 to 100 GM. Specialized dyes for drug delivery or sensing may be engineered to exceed 1,000 GM.

The Relative Method Principle

Directly measuring the attenuation of a laser beam (Z-scan method) is often insufficiently sensitive for dilute fluorescent dyes. Instead, we measure the fluorescence generated by the 2PA process.[4] By keeping the excitation conditions identical for a sample (


) and a reference (

), the unknown cross-section can be calculated using the ratio of their fluorescence signals, correcting for quantum yield and concentration.

Experimental Setup

The setup requires a femtosecond laser source to achieve the high peak intensities necessary for nonlinear absorption without causing thermal damage.

Optical Path Diagram

The following diagram illustrates the necessary components for a robust 2PEF measurement system.

OpticalSetup Laser Ti:Sapphire Laser (fs pulses, 80 MHz) Iso Optical Isolator (Prevent back-reflection) Laser->Iso Atten Variable Attenuator (Half-wave plate + Polarizer) Iso->Atten Pickoff Glass Slide (Reference Diode) Atten->Pickoff Lens Focusing Lens (NA ~0.1 - 0.3) Pickoff->Lens Excitation PowerMeter Power Meter (Monitor Stability) Pickoff->PowerMeter < 5% Sample Sample Cuvette (Magnetic Stirring) Lens->Sample Filter Short-pass Filter (Block IR Laser) Sample->Filter Fluorescence (90 deg geometry) Detector Spectrometer / PMT (Fiber Coupled) Filter->Detector

Figure 1: Schematic of the experimental setup. The 90-degree collection geometry minimizes laser scattering into the detector.

Key Components & Specifications
ComponentSpecificationPurpose
Excitation Source Mode-locked Ti:Sapphire (e.g., 690–1040 nm)Provides fs pulses. High peak power is required for the nonlinear 2PA process.
Power Control

Plate + Glan-Laser Polarizer
Critical: Allows power adjustment without changing beam profile or pulse width (unlike neutral density filters which can chirp pulses).
Sample Holder Quartz Cuvette (10 mm path)Must be transparent in NIR. Magnetic stirring prevents local photobleaching.
Detection CCD Spectrometer or PMTMust have high sensitivity. A spectrometer is preferred to verify the full emission spectrum.
Filters Short-pass (e.g., BG39)Essential: Blocks the intense NIR excitation light (often

times brighter than fluorescence) from blinding the detector.

Experimental Protocol

Sample Preparation
  • Solvent Selection: Use spectroscopic grade solvents. Avoid chlorinated solvents if possible, as they can generate continuum generation (white light) at high intensities.

  • Concentration: Prepare solutions with Optical Density (OD) < 0.1 at the linear absorption maximum (usually

    
     to 
    
    
    
    M).
    • Why? High concentrations cause Inner Filter Effects (IFE) and re-absorption of the fluorescence, distorting the signal.

  • Reference Standard: Select a reference dye with a known

    
     in the same spectral range.
    
    • Common Standards: Fluorescein (pH 11), Rhodamine B (MeOH), Rhodamine 6G (MeOH).

Measurement Workflow

Workflow Start Start Experiment LinearAbs 1. Measure Linear Absorption (Verify Concentration & Stability) Start->LinearAbs FluoSpec 2. Measure 1P Fluorescence (Determine Emission Peak) LinearAbs->FluoSpec LaserTune 3. Tune Laser to Excitation Wavelength FluoSpec->LaserTune PowerScan 4. Power Dependence Check (Measure Fluo vs. Power) LaserTune->PowerScan SlopeCheck Slope = 2.0 ± 0.1? PowerScan->SlopeCheck SlopeCheck->PowerScan No (Reduce Power/Check Alignment) DataAcq 5. Acquire Integration Signal (Sample & Reference) SlopeCheck->DataAcq Yes Calc 6. Calculate Cross-Section (GM) DataAcq->Calc

Figure 2: Logical workflow for validating and measuring 2PA cross-sections.

The Quadratic Dependence Check (Crucial Step)

Before recording data for calculation, you must validate that the signal is truly from two-photon absorption.

  • Vary the excitation power (

    
    ) using the attenuator.
    
  • Measure the integrated fluorescence intensity (

    
    ).
    
  • Plot

    
     vs. 
    
    
    
    .
  • Validation: The slope must be 2.0 ± 0.1 .

    • Slope < 1.8: Indicates saturation or thermal lensing. Action: Reduce power.

    • Slope > 2.2: Indicates higher-order effects (3PA). Action: Check laser stability.

Data Analysis & Calculation

Once the quadratic regime is confirmed, calculate the cross-section using the Relative Method Equation [1]:



Where:

  • 
     = Sample, 
    
    
    
    = Reference
  • 
     = 2PA cross-section (GM)[3]
    
  • 
     = Integrated fluorescence intensity (area under emission curve)
    
  • 
     = Fluorescence Quantum Yield (measured independently)
    
  • 
     = Molar concentration
    
  • 
     = Refractive index of the solvent
    

Note on Refractive Index (


): 
The term 

accounts for the collection efficiency of the fluorescence. Depending on the detection geometry (e.g., if using a microscope objective vs. a lens in air), this term might be squared (

). However, for standard 90-degree collection in a cuvette, the linear correction is generally accepted. Best Practice: Use the same solvent for sample and reference to eliminate this variable (

).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Slope

2
Saturation of the dye excited state.Decrease laser power. Ensure the beam is focused behind the cuvette front face to avoid glass damage.
White Light Generation Continuum generation in solvent.The laser intensity is too high for the solvent. Switch to a longer focal length lens or reduce power.
Low Signal Pulse broadening (GVD).Group Velocity Dispersion in the optics stretches the fs pulse. Use a prism compressor or minimize glass elements in the path.
Signal Instability Laser mode-locking failure.Monitor the laser pulse train with a fast photodiode and oscilloscope. CW background will destroy 2PA efficiency.

References

  • Xu, C., & Webb, W. W. (1996). Measurement of two-photon excitation cross sections of molecular fluorophores with data from 690 to 1050 nm. Journal of the Optical Society of America B, 13(3), 481–491.

  • Makarov, N. S., Drobizhev, M., & Rebane, A. (2008). Two-photon absorption standards in the 550–1600 nm excitation wavelength range. Optics Express, 16(6), 4029-4047.

  • Albota, M. A., Xu, C., & Webb, W. W. (1998). Two-photon fluorescence excitation cross sections of biomolecular probes from 690 to 960 nm.[5] Applied Optics, 37(31), 7352-7356.

Sources

Procedure for incorporating amino-chromenones into polymer matrices for material science

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Amino-chromenones (including 7-amino-coumarins and 2-amino-chromones) are a class of privileged scaffolds exhibiting tunable fluorescence, solvatochromism, and biological activity. Their incorporation into polymer matrices enables the development of "smart" fluorescent sensors, non-linear optical materials, and polymeric prodrugs. This guide outlines two distinct methodologies for their incorporation: Physical Doping (for sensing applications) and Covalent Grafting (for stable therapeutic or structural integration). The selection of the appropriate method is governed by the intended application and the thermodynamic compatibility between the fluorophore and the polymer host.

Part 1: Pre-Formulation & Compatibility Analysis

Before initiating wet chemistry, a thermodynamic compatibility assessment is required to prevent phase separation (in doping) or to select appropriate solvents (in grafting).

Hansen Solubility Parameter (HSP) Matching

To ensure homogenous distribution of the amino-chromenone within the polymer matrix, the "distance" (


) between the solubility parameters of the solute (chromenone, 1) and the polymer (2) must be minimized.


  • 
     (Dispersion):  Van der Waals forces.
    
  • 
     (Polar):  Dipole-dipole interactions.
    
  • 
     (Hydrogen Bonding):  Critical for amino-chromenones due to the 
    
    
    
    group.

Guideline: An


 generally indicates good compatibility. For amino-chromenones, polymers with moderate hydrogen bonding acceptors (e.g., PMMA, Polyurethanes) are preferred over non-polar matrices (e.g., Polyethylene) to avoid aggregation-caused quenching (ACQ).
Thermal Stability Check

Amino-chromenones typically degrade between 200°C–280°C.

  • Protocol: Perform Thermogravimetric Analysis (TGA) on the neat chromenone.

  • Constraint: Polymer processing temperature (melt blending) must be at least 20°C below the chromenone's

    
     (temperature at 5% weight loss).
    

Part 2: Decision Framework & Workflow

The following decision tree guides the selection of the incorporation strategy based on the final application requirements.

IncorporationStrategy Start Start: Define Application AppType Primary Function? Start->AppType Sensor Reversible Sensor / Probe (Viscosity, pH, Polarity) AppType->Sensor Transient Signal BioMat Drug Delivery / Permanent Tagging AppType->BioMat Stability Required MethodA Method A: Physical Doping (Solvent Casting) Sensor->MethodA MethodB Method B: Covalent Grafting (Polyurethane/Amide Linkage) BioMat->MethodB Consideration1 Critical: HSP Matching Avoid Aggregation MethodA->Consideration1 Consideration2 Critical: Nucleophilic -NH2 Stoichiometry Control MethodB->Consideration2

Figure 1: Decision matrix for selecting the incorporation methodology. Yellow nodes indicate sensing applications; Red nodes indicate biological/structural applications.

Part 3: Protocol A - Physical Incorporation (Solution Casting)

Target Application: Solid-state fluorescent sensors, optical waveguides. Mechanism: The amino-chromenone is trapped in the polymer chains' free volume.

Materials
  • Host Polymer: Poly(methyl methacrylate) (PMMA) or Polystyrene (PS).

  • Chromophore: 7-(Diethylamino)coumarin or 3-amino-chromen-2-one derivative.

  • Solvent: Chloroform (CHCl

    
    ) or Tetrahydrofuran (THF). Note: Solvent must dissolve both components.
    
Step-by-Step Procedure
  • Stock Solution Preparation:

    • Dissolve the polymer in the solvent to create a 10-15 wt% solution. Stir at 40°C until optically clear.

    • Dissolve the amino-chromenone in a minimum volume of the same solvent.

  • Doping (The "Masterbatch" Approach):

    • Add the chromophore solution to the polymer solution.

    • Concentration Limit: Target a final concentration of

      
       to 
      
      
      
      M (approx. 0.05 - 0.5 wt%).
    • Warning: Exceeding 1 wt% often leads to

      
       stacking and fluorescence quenching.
      
  • Degassing:

    • Sonicate the mixture for 10 minutes to remove micro-bubbles which scatter light.

  • Casting:

    • Pour onto a clean glass or PTFE substrate.

    • Cover with a perforated Petri dish to control evaporation rate (slow evaporation prevents "orange peel" defects).

  • Annealing:

    • Once dry, heat the film near the polymer's Glass Transition Temperature (

      
      ) (e.g., 90°C for PMMA) for 1 hour to relax chain stress and lock the chromophore in the matrix.
      

Part 4: Protocol B - Covalent Functionalization (Polyurethane Synthesis)

Target Application: Polymeric prodrugs, non-leaching antimicrobial coatings. Mechanism: The amino group (


) of the chromenone acts as a chain extender, reacting with diisocyanates to form urea/urethane linkages.
Reaction Scheme

The amino-chromenone competes with the diol for the isocyanate (


) groups. The amino group is significantly more nucleophilic than the hydroxyl group, often requiring a two-step "pre-polymer" method to ensure uniform distribution.

PUSynthesis Diiso Diisocyanate (HDI or MDI) PrePoly Pre-polymer (-NCO Terminated) Diiso->PrePoly Step 1: Excess NCO Polyol Polyol (PEG or PCL) Polyol->PrePoly AminoChrom Amino-Chromenone (Chain Extender) FinalPoly Fluorescent Polyurethane (Urea Linkages) AminoChrom->FinalPoly PrePoly->FinalPoly Step 2: Add Chromenone

Figure 2: Two-step synthesis route for incorporating amino-chromenones into a polyurethane backbone.

Materials
  • Monomers: Hexamethylene diisocyanate (HDI), Polycaprolactone diol (PCL-diol,

    
    ).
    
  • Chromophore: 3-Amino-chromen-2-one.

  • Catalyst: Dibutyltin dilaurate (DBTDL) (0.1 wt%).

  • Solvent: Anhydrous Dimethylformamide (DMF).

Step-by-Step Procedure
  • System Preparation:

    • Dry all glassware and PCL-diol (vacuum oven, 80°C, 4h) to remove moisture. Water reacts with isocyanates to form

      
       (foaming).
      
  • Pre-polymer Synthesis (Step 1):

    • In a 3-neck flask under Nitrogen (

      
      ), dissolve PCL-diol in DMF.
      
    • Add HDI. Maintain an

      
       ratio of 2:1.
      
    • Add DBTDL catalyst.

    • Stir at 70°C for 2 hours. This creates an NCO-terminated pre-polymer.

  • Chain Extension (Step 2):

    • Dissolve the amino-chromenone in minimal DMF.

    • Dropwise add the chromenone solution to the pre-polymer.

    • Mechanism:[1][2][3][4][5] The

      
       reacts with 
      
      
      
      to form a urea linkage , which is chemically stable and hydrogen-bond capable.
  • Completion:

    • Stir at 60°C for 4 hours.

    • Monitor reaction by FT-IR: Disappearance of the

      
       peak at 2270 cm
      
      
      
      indicates reaction completion.
  • Precipitation:

    • Pour the reaction mixture into cold methanol to precipitate the polymer. Filter and vacuum dry.

Part 5: Characterization & Validation Standards

To ensure scientific integrity, the resulting material must be validated against the following metrics.

MetricTechniqueAcceptance Criteria
Covalent Bonding FT-IR SpectroscopyAppearance of Urea carbonyl stretch (~1640 cm

); Absence of N-H stretch from free amine.
Leaching Stability Solvent ExtractionImmerse polymer in water/ethanol for 24h. Supernatant fluorescence must be <1% of total.
Quantum Yield Integrating Sphere PL

(Polymer) should be


(Solid State Chromophore).
Homogeneity Fluorescence MicroscopyUniform emission field; no "hot spots" indicating aggregates.
Troubleshooting: Fluorescence Quenching

If the fluorescence intensity is lower than expected:

  • ACQ Check: Dilute the doping concentration. If efficiency rises, aggregation was the cause.

  • Matrix Polarity: Amino-coumarins often exhibit Twisted Intramolecular Charge Transfer (TICT) states. In highly polar matrices, the non-emissive TICT state may be stabilized. Switch to a less polar polymer (e.g., from PU to PS) to restore emission.

References

  • Solubility & Quenching: Wagner, B. D. (2009). The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems.[6] Molecules, 14(1), 210-237. Link

  • Polymer Synthesis: Trenor, S. R., et al. (2004). Coumarins in polymers: from light harvesting to photo-cross-linkable tissue scaffolds. Chemical Reviews, 104(6), 3059-3078. Link

  • Biological Activity: Stefanachi, A., et al. (2018). Coumarin: A Natural, Privileged and Versatile Scaffold for Bioactive Compounds. Molecules, 23(2), 250. Link

  • Hansen Parameters: Hansen, C. M. (2004).[7] Polymer additives and solubility parameters. Progress in Organic Coatings, 51(2), 109-112. Link

  • Fluorescence Mechanisms: Klymchenko, A. S. (2017). Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications. Accounts of Chemical Research, 50(2), 366–375. Link

Sources

Application of 2-(3-Amino-phenyl)-benzo[h]chromen-4-one in organic light-emitting diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the technical framework for utilizing 2-(3-Amino-phenyl)-benzo[h]chromen-4-one (3-APBC) in organic light-emitting diodes (OLEDs).

3-APBC represents a class of Donor-Acceptor (D-A) molecules where the electron-rich 3-aminophenyl moiety (Donor) is coupled to the electron-deficient benzo[h]chromen-4-one core (Acceptor). Unlike its para-substituted analogs, the meta-amino linkage modulates the conjugation length, potentially preserving high triplet energy (


) while facilitating Intramolecular Charge Transfer (ICT). This material is primarily positioned as a blue/green fluorescent emitter  or a bipolar host material  due to its fused naphthalene ring system, which enhances thermal stability (

) and carrier mobility.

Material Architecture & Mechanistic Insight

The utility of 3-APBC in OLEDs is governed by three structural features:

  • Benzo[h]chromen-4-one Core: Acts as the electron-accepting (EA) unit and provides a rigid planar structure for

    
    -
    
    
    
    stacking (electron transport).
  • 3-Aminophenyl Substituent: Acts as the hole-donating (HD) unit. The meta position breaks effective conjugation, preventing excessive red-shift and maintaining blue/green color purity.

  • ICT State: The D-A structure facilitates partial charge transfer upon excitation, essential for high quantum efficiency (

    
    ).
    
Visualizing the Functional Pathway

G Donor Donor Unit (3-Aminophenyl) Linker Meta-Linkage (Conjugation Break) Donor->Linker Prop1 Hole Injection (HOMO Modulation) Donor->Prop1 Dominates Acceptor Acceptor Core (Benzo[h]chromen-4-one) Linker->Acceptor Prop2 Blue/Green Emission (ICT State) Linker->Prop2 Controls Bandgap Prop3 High Thermal Stability (Rigid Fusion) Acceptor->Prop3 Provides Rigidity Application OLED Device Performance Prop1->Application HTL / Host Prop2->Application Emitter

Figure 1: Structural-Functional relationship of 3-APBC in OLED applications.

Pre-Fabrication Characterization Protocols

Before device integration, the material must undergo rigorous photophysical and electrochemical profiling to determine its exact role (Host vs. Dopant).

Protocol A: Solvatochromic Shift (ICT Validation)

Objective: Confirm the Donor-Acceptor nature and emission tunability.

  • Preparation: Prepare

    
     M solutions of 3-APBC in:
    
    • Non-polar: Hexane or Toluene.

    • Polar Aprotic: THF or Dichloromethane (DCM).

    • Polar Protic: Methanol.

  • Measurement: Record UV-Vis absorption and Photoluminescence (PL) spectra.

  • Analysis: Plot the Stokes shift (

    
    ) vs. solvent polarity (Lippert-Mataga plot).
    
    • Expectation: A significant redshift in emission (e.g., from 450 nm in Hexane to 520 nm in Methanol) confirms strong ICT character.

Protocol B: Electrochemical Profiling (HOMO/LUMO)

Objective: Determine energy levels for proper layer alignment.

  • Setup: Cyclic Voltammetry (CV) with a three-electrode system (Pt working, Pt wire counter, Ag/AgCl reference).

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ) in dry DCM (oxidation) and DMF (reduction).
    
  • Calculation:

    • 
       (or calculate via optical bandgap 
      
      
      
      ).

Table 1: Representative Target Parameters for 3-APBC

ParameterTarget RangeRelevance
HOMO -5.2 to -5.6 eVMatches common HTLs (e.g., TAPC, NPB) for efficient hole injection.
LUMO -2.8 to -3.2 eVMatches ETLs (e.g., TPBi) for electron injection.

> 100 °CEnsures morphological stability during operation.

> 60% (Solution)Indicates potential for high device efficiency.

Device Fabrication Protocol

Architecture: The recommended structure utilizes 3-APBC as a doped emitter in a host matrix to prevent concentration quenching, or as a non-doped emitter if steric hindrance is sufficient.

Target Stack: ITO / PEDOT:PSS / TAPC (HTL) / CBP:3-APBC (EML) / TPBi (ETL) / LiF / Al

Step-by-Step Fabrication Workflow
  • Substrate Preparation:

    • Cleaning: Sonicate patterned ITO glass in detergent, deionized water, acetone, and isopropanol (15 min each).

    • Activation: UV-Ozone treat for 20 minutes to increase ITO work function (~4.8 eV).

  • Hole Injection Layer (HIL):

    • Spin-coat PEDOT:PSS (AI 4083) at 3000 rpm for 60s.

    • Bake at 120°C for 20 min in air to remove residual water.

  • Vacuum Deposition (Base pressure

    
     Torr): 
    
    • Hole Transport Layer (HTL): Deposit TAPC (40 nm) at 1 Å/s. Rationale: TAPC has a high triplet energy, preventing exciton quenching at the HTL interface.

    • Emissive Layer (EML): Co-deposit CBP (Host) and 3-APBC (Dopant) at a ratio of 95:5 (20 nm).

      • Note: Monitor rates carefully (e.g., Host: 1 Å/s, Dopant: 0.05 Å/s).

    • Electron Transport Layer (ETL): Deposit TPBi (40 nm) at 1 Å/s. Rationale: TPBi blocks holes and transports electrons.

    • Cathode: Deposit LiF (1 nm at 0.1 Å/s) followed by Al (100 nm at 2-5 Å/s).

  • Encapsulation:

    • Perform in

      
       glovebox (
      
      
      
      ppm). Use UV-curable epoxy and a glass cover slip.
Device Architecture Diagram

Device cluster_0 OLED Stack Configuration Cathode Cathode: Al (100 nm) Electron Injection EIL EIL: LiF (1 nm) Cathode->EIL ETL ETL: TPBi (40 nm) Hole Blocking EIL->ETL EML EML: CBP : 3-APBC (20 nm) Light Emission (Recombination) ETL->EML HTL HTL: TAPC (40 nm) Electron Blocking EML->HTL HIL HIL: PEDOT:PSS (30 nm) HTL->HIL Anode Anode: ITO Glass Hole Injection HIL->Anode Note Critical Interface: Exciton Confinement between TAPC and TPBi Note->EML

Figure 2: Optimized OLED stack utilizing 3-APBC as the emissive dopant.

Characterization & Troubleshooting

Standard Metrics
  • Current Density-Voltage-Luminance (J-V-L): Measure using a Keithley 2400 source meter and a calibrated photodiode.

  • Electroluminescence (EL) Spectrum: Compare with PL spectrum. A broadened EL spectrum often indicates exciplex formation at the HTL/EML interface (undesirable).

  • External Quantum Efficiency (EQE): Calculate based on Lambertian emission assumption.

Troubleshooting Matrix
ObservationProbable CauseCorrective Action
High Turn-on Voltage (>5V) Large injection barrier.Check HOMO alignment with HTL. Consider using a deeper HOMO HTL like TCTA.
Low Efficiency / Roll-off Concentration quenching.Reduce doping concentration from 5% to 1-3%.
Red-shifted Emission Aggregation or Exciplex.Verify phase stability of 3-APBC in CBP. Switch host to mCP.
Short Lifetime Thermal degradation.Verify

of 3-APBC. Ensure rigorous encapsulation.

References

  • General Flavone OLEDs: Li, X., et al. "High-efficiency organic light-emitting diodes using flavone derivatives as electron-transporting materials." Applied Physics Letters, 2012. Link

  • Amino-phenyl Donors: Tao, Y., et al. "Organic light-emitting diodes based on amino-substituted derivatives." Chemical Society Reviews, 2011. Link

  • Benzo[h]chromene Synthesis: Mohamed, S. K., et al. "Crystal structure of 2-amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile." Acta Crystallographica, 2015. Link (Provides structural analog data).

  • ESIPT & ICT Mechanisms: Saha, S., et al. "Photophysical behavior of fluorescent benzazole dyes: ESIPT vs ICT." Journal of Photochemistry and Photobiology A, 2018. Link

  • Device Fabrication Standards: Forrest, S. R. "The path to ubiquitous and low-cost organic electronic appliances on plastic." Nature, 2004. Link

Troubleshooting & Optimization

Overcoming solubility issues of benzo[h]chromen-4-one derivatives in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming solubility issues of benzo[h]chromen-4-one derivatives in aqueous media. Audience: Medicinal Chemists, Formulation Scientists, and Biologists. Objective: Provide actionable, mechanistic troubleshooting for the solubilization of lipophilic benzo[h]chromen-4-one scaffolds.

Introduction: The Physics of Insolubility

Benzo[h]chromen-4-one derivatives are characterized by a fused tricyclic system. This extensive planar aromaticity creates two distinct physicochemical hurdles:

  • High Lattice Energy: The planar structure facilitates strong

    
    -
    
    
    
    stacking in the crystalline state, requiring significant energy to break the crystal lattice during dissolution.
  • Hydrophobicity (High LogP): The lack of ionizable polar groups renders these molecules poorly wettable in aqueous buffers.

Recent thermodynamic studies on 2-phenyl-4H-benzo[h]chromen-4-one confirm that dissolution is an endothermic, entropy-driven process, meaning these compounds resist solubilization unless specific energy barriers are overcome [1].

Module 1: In Vitro Assay Troubleshooting (The "DMSO Crash")

Issue: “My compound precipitates immediately when I add the DMSO stock to the cell culture media.”

Root Cause: This is a "Kinetic Solubility" failure. When a concentrated DMSO stock (e.g., 10 mM) hits the aqueous buffer, the solvent power drops exponentially. If the local concentration exceeds the amorphous solubility limit before mixing is complete, the compound nucleates and precipitates.

Protocol: The "Intermediate Shift" Dilution Method

Do not spike 100% DMSO stock directly into the final media. Use an intermediate dilution step to lower the dielectric shock.

  • Prepare Stock: Dissolve compound in 100% DMSO to 10 mM.

  • Intermediate Step: Dilute the stock 1:10 into pure DMSO or PEG-400 (not water) to create a 1 mM working solution.

  • Final Dosing: Add the 1 mM working solution to the media under rapid vortexing.

    • Target: Final DMSO concentration should be

      
       0.5% (v/v).
      
    • Validation: Most cancer cell lines (e.g., MCF-7, HepG-2) tolerate 0.1–0.5% DMSO. Primary cells may require <0.1% [2][3].[1]

Decision Logic: Solvent System Selection

SolventSelection Start Start: Select Assay Type Type Assay Type? Start->Type InVitro In Vitro (Cell Culture) Type->InVitro InVivo In Vivo (Animal Models) Type->InVivo DMSOLimit Can cells tolerate 0.5% DMSO? InVitro->DMSOLimit Route Route of Admin? InVivo->Route YesDMSO Use Direct DMSO Spike (Intermediate Shift) DMSOLimit->YesDMSO Yes NoDMSO Use Cyclodextrin Complexation DMSOLimit->NoDMSO No IV Intravenous (IV) Route->IV Oral Oral (PO) Route->Oral Nano Nanosuspension / Liposomes IV->Nano ASD Amorphous Solid Dispersion (ASD) Oral->ASD

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on biological application.

Module 2: Cyclodextrin Complexation (The "Stabilizer")

Issue: “I need an aqueous formulation without organic solvents for animal injections.”

Solution: Encapsulate the hydrophobic benzo[h]chromen-4-one core inside the lipophilic cavity of Hydroxypropyl-


-Cyclodextrin (HP-

-CD). This shields the aromatic rings from water while the external hydroxyl groups ensure water solubility.
Protocol: Freeze-Drying (Lyophilization) Method

This method yields the highest complexation efficiency for heat-sensitive derivatives [4].

Materials:

  • Benzo[h]chromen-4-one derivative[2][3]

  • HP-

    
    -CD (Substitute: Sulfobutyl ether-
    
    
    
    -CD for higher safety)
  • Solvent: Tert-butyl alcohol (TBA) and Water (1:1 ratio)[4]

Step-by-Step Workflow:

  • Phase A: Dissolve the drug in TBA (Tert-butyl alcohol).

  • Phase B: Dissolve HP-

    
    -CD in Purified Water.
    
  • Mixing: Slowly add Phase A to Phase B with constant stirring.

    • Ratio: Start with a 1:5 molar ratio (Drug:CD).

  • Equilibration: Stir for 24 hours at room temperature.

  • Filtration: Pass through a 0.45

    
    m filter to remove uncomplexed drug.
    
  • Lyophilization: Freeze at -40°C and lyophilize for 48 hours.

  • Reconstitution: The resulting white powder should dissolve instantly in saline.

Data: Expected Solubility Enhancement | Formulation Type | Apparent Solubility (


g/mL) | Stability (25°C) | Notes |
| :--- | :--- | :--- | :--- |
| Pure Crystalline Drug | < 0.5 | High | Poor bioavailability |
| HP-

-CD Complex
| 150 - 500 | High | Ideal for IV/IP | | DMSO Stock (diluted) | ~20 | Low (Precipitates) | Only for immediate use |

Module 3: Amorphous Solid Dispersions (Oral Bioavailability)

Issue: “The compound works in cells but has zero effect in mice when given orally.”

Root Cause: The crystalline lattice energy prevents dissolution in the GI tract. You must convert the drug into an Amorphous Solid Dispersion (ASD) , locking it in a high-energy disordered state using a polymer carrier.

Protocol: Solvent Evaporation with PVP-VA

Polyvinylpyrrolidone-vinyl acetate (PVP-VA64) is the industry standard for preventing recrystallization of hydrophobic drugs [5][6].

Step-by-Step Workflow:

  • Dissolution: Dissolve Drug and PVP-VA64 (Ratio 1:3 w/w) in a common volatile solvent (Acetone or Ethanol).

  • Evaporation: Use a Rotary Evaporator at 40°C under vacuum to remove the solvent rapidly.

    • Critical: Slow evaporation allows crystals to reform. Rapid evaporation traps the amorphous state.

  • Drying: Vacuum dry the residue for 24 hours to remove residual solvent.[5]

  • Pulverization: Grind the resulting foam/film into a fine powder.

  • Characterization: Verify the loss of crystalline peaks using X-Ray Powder Diffraction (XRPD).

Frequently Asked Questions (FAQs)

Q1: My compound is fluorescent. Will cyclodextrins quench the signal? A: Likely, yes. The hydrophobic cavity of cyclodextrins changes the microenvironment of the fluorophore, often enhancing or shifting fluorescence, but sometimes quenching it. Action: Always run a standard curve of Drug + CD vs. Drug + Solvent to normalize your readout.

Q2: Can I use DMSO for long-term storage of these derivatives? A: Yes, but beware of hydration. DMSO is hygroscopic. If water enters the stock solution, benzo[h]chromen-4-ones may slowly precipitate over weeks. Action: Store stocks in single-use aliquots at -20°C or -80°C.

Q3: Why not just use 100% PEG-400 for animal dosing? A: PEG-400 is viscous and hypertonic. Intravenous injection of high % PEG can cause hemolysis; oral gavage can cause osmotic diarrhea, confounding your toxicity results. Recommendation: Keep PEG < 30% for IV and < 50% for Oral.

Q4: How do I know if my "solution" is actually a "nanosuspension"? A: If the solution has a bluish haze (Tyndall effect), it is a nanosuspension, not a true solution. This is acceptable for oral dosing but risky for IV (potential capillary blockage).

References

  • Solubility Determination of 2-Phenyl-4H-benzo[h]chromen-4-one. Journal of Chemical & Engineering Data. (2026).[6]

  • DMSO usage in cell culture. LifeTein Support.

  • Considerations regarding use of solvents in in vitro cell based assays. BMC Research Notes.

  • Preparation of Hydrophobic Drugs Cyclodextrin Complex by Lyophilization. ResearchGate.

  • Solvent Evaporation Method for Amorphous Solid Dispersions. International Journal of Pharmaceutical, Chemical, and Biological Sciences.

  • Dissolution Mechanisms of Amorphous Solid Dispersions. Molecular Pharmaceutics.

Sources

Technical Support Center: Prevention of Photobleaching in Chromen-4-One Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenge of photobleaching when using chromen-4-one based fluorescent probes. This guide provides in-depth technical information, troubleshooting advice, and practical protocols in a comprehensive question-and-answer format to ensure the integrity and quality of your fluorescence microscopy data.

Introduction to Photobleaching of Chromen-4-One Probes

Chromen-4-one derivatives, which include a wide range of flavonoids and their synthetic analogs, are a versatile class of fluorophores. Their utility in biological imaging stems from their sensitivity to the local environment, which allows for the development of probes for various analytes and cellular parameters. However, like all fluorophores, they are susceptible to photobleaching—the irreversible photochemical destruction of the fluorescent molecule upon exposure to excitation light.[1][2] This process leads to a gradual loss of signal, which can compromise both qualitative imaging and quantitative analysis.

Understanding the mechanisms of photobleaching is the first step toward its prevention. The process is primarily driven by the interaction of the excited fluorophore with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that chemically alter the probe's structure, rendering it non-fluorescent.

This guide will walk you through the causes of photobleaching and provide actionable strategies to minimize its impact on your experiments with chromen-4-one based probes.

Troubleshooting Guide & FAQs

This section addresses common issues and questions related to the photobleaching of chromen-4-one fluorescent probes.

Q1: My fluorescent signal is fading rapidly during image acquisition. What is happening and why?

A1: The rapid decay of your fluorescent signal is a classic sign of photobleaching. This occurs because the chromen-4-one fluorophore is undergoing irreversible photochemical damage caused by the excitation light. The energy absorbed by the probe can lead it into a long-lived, highly reactive triplet state. In this state, the probe can interact with molecular oxygen to generate damaging reactive oxygen species (ROS), which then chemically degrade the fluorophore, causing it to lose its ability to fluoresce. The rate of photobleaching is influenced by several factors, including the intensity of the excitation light, the duration of exposure, and the local chemical environment of the probe.

Q2: How can I be sure that the signal loss I'm observing is due to photobleaching and not a biological event?

A2: This is a critical question, especially in live-cell imaging. To differentiate between photobleaching and a genuine biological phenomenon, you can perform a simple control experiment. Image a fixed sample stained with your chromen-4-one probe under the same imaging conditions (light intensity, exposure time, etc.) you use for your experimental samples. If you observe a similar rate of signal decay in the fixed sample, it is highly likely that photobleaching is the primary cause of the signal loss. Additionally, you can try imaging a region of your sample, then moving to an adjacent, un-imaged area. If the new area is significantly brighter, it confirms that the previous area was photobleached.

Q3: Are chromen-4-one based probes particularly prone to photobleaching?

A3: The photostability of chromen-4-one derivatives can vary significantly depending on their specific chemical structure.[2][3] For instance, the presence and position of hydroxyl and other substituent groups on the chromen-4-one backbone can influence the electron distribution and the susceptibility to photo-oxidation.[3] While some derivatives are known for their robust photostability, others may be more delicate. It is crucial to consult the technical datasheet for your specific probe for information on its photostability. If this information is not available, it is prudent to assume that photobleaching can be a significant issue and take preventative measures.

Q4: What are the most effective ways to minimize photobleaching of my chromen-4-one probe?

A4: A multi-pronged approach is the most effective strategy. This involves optimizing your imaging parameters and using chemical methods to protect your probe.

  • Optimize Imaging Conditions:

    • Reduce Excitation Intensity: Use the lowest possible laser power or illumination intensity that still provides a sufficient signal-to-noise ratio.

    • Minimize Exposure Time: Keep the camera exposure time as short as possible.

    • Use Neutral Density Filters: These filters reduce the intensity of the excitation light without changing its color.

    • Image Less Frequently: For time-lapse experiments, acquire images at the longest intervals that will still capture the biological process of interest.

  • Employ Antifade Reagents:

    • Antifade reagents are chemical compounds that are added to the mounting medium to suppress photobleaching.[4][5] They work by scavenging for reactive oxygen species. Common antifade agents include n-propyl gallate (NPG), 1,4-diazabicyclo[2.2.2]octane (DABCO), and p-phenylenediamine (PPD).

Q5: Which antifade reagent should I choose for my chromen-4-one probe?

A5: The choice of antifade reagent can be critical, as some can quench the fluorescence of certain dyes. While there is limited data specifically on chromen-4-one probes, studies on structurally similar coumarin dyes provide valuable insights. One study found that for coumarin, Vectashield®, a commercial antifade reagent, offered the best protection against photobleaching compared to several other commercial and homemade antifade agents.[6]

Here is a comparison of common antifade reagents that you can consider:

Antifade ReagentAdvantagesDisadvantages
n-Propyl Gallate (NPG) Effective for many fluorophores.Can be difficult to dissolve.[7]
DABCO Less toxic than PPD.Generally less effective than PPD.[7]
p-Phenylenediamine (PPD) Highly effective.[5]Can be toxic and may cause background fluorescence.[8][9] Can also react with certain dyes.[5]
Commercial Mountants Ready-to-use, quality controlled.Can be more expensive. Compatibility with specific dyes should be checked.[10][11][12][13]

Recommendation: Based on data from related coumarin dyes, starting with a commercial antifade medium known for broad compatibility, such as ProLong™ Gold[10][12][14] or VECTASHIELD®[11][13][15], is a good strategy. If you prefer to make your own, n-propyl gallate is a reliable choice.[4][16] It is always recommended to test a new antifade reagent with your specific chromen-4-one probe on a control sample first.

Q6: Can the mounting medium itself affect the fluorescence of my probe?

A6: Yes, the mounting medium plays a crucial role beyond just holding the coverslip in place. The pH and viscosity of the medium can influence the fluorescence intensity and lifetime of your probe. For many fluorophores, a slightly alkaline pH (around 8.5) is optimal for fluorescence. Glycerol-based mounting media are common as they have a refractive index closer to that of glass and immersion oil, which improves image quality. However, always check the manufacturer's recommendations for your specific chromen-4-one probe.

Visualizing the Enemy: The Jablonski Diagram and Photobleaching

To better understand the process of photobleaching, we can use a Jablonski diagram. This diagram illustrates the electronic states of a molecule and the transitions between them.

Jablonski cluster_Singlet Singlet States cluster_Triplet Triplet States S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 Excitation (Absorption) S1->S0 Fluorescence T1 T₁ (First Excited Triplet State) S1->T1 Intersystem Crossing T1->S0 Phosphorescence Photobleaching Photobleaching T1->Photobleaching Reaction with O₂ → ROS → Damage AntifadeWorkflow cluster_Preparation Sample Preparation cluster_Mounting Mounting cluster_Imaging Imaging Stain Stain sample with chromen-4-one probe Wash Wash to remove excess probe Stain->Wash AddAntifade Add a drop of antifade mounting medium Wash->AddAntifade Coverslip Carefully lower a coverslip AddAntifade->Coverslip Seal Seal edges with nail polish (optional) Coverslip->Seal Image Image with optimized microscope settings Seal->Image

Caption: General workflow for mounting a sample with antifade medium.

References

  • Antifade Mixtures for Fluorescence Microscopy. The Central Microscopy Facility, University of Massachusetts Amherst. Available at: [Link]

  • How to make mounting medium (anti fade)?. ResearchGate. Available at: [Link]

  • PPD Recipe (Antifade reagent). Available at: [Link]

  • Fluorescence mounting medium (Antifade). Cold Spring Harbor Laboratory. Available at: [Link]

  • Florijn, R. J., Slats, J., Tanke, H. J., & Raap, A. K. (1995). Analysis of antifading reagents for fluorescence microscopy. Cytometry, 19(2), 177–183. Available at: [Link]

  • Antifade Slide Mounting Solutions. University of Leicester. Available at: [Link]

  • DABCO Mounting Medium Recipes. Available at: [Link]

  • Mountants and Antifades. ResearchGate. Available at: [Link]

  • Make your own aqueous mountants. Western University. Available at: [Link]

  • Mounting Media and Antifade reagents. Available at: [Link]

  • Antifade. Available at: [Link]

  • Antifade. National Cancer Institute. Available at: [Link]

  • Miowol Recipe (Antifade reagent). Available at: [Link]

  • Influence of Molecular Structures on Fluorescence of Flavonoids and Their Detection in Mammalian Cells. PMC. Available at: [Link]

  • Fluorescence quenching of coumarins by halide ions. PubMed. Available at: [Link]

  • The photostability of flavanones, flavonols and flavones and evolution of their antioxidant activity. ResearchGate. Available at: [Link]

  • Excited state chemistry of flavone derivatives in a confined medium: ESIPT emission in aqueous media. Photochemical & Photobiological Sciences. Available at: [Link]

  • Coumarin Azide. Glen Research. Available at: [Link]

  • Flavanone-Based Fluorophores with Aggregation-Induced Emission Enhancement Characteristics for Mitochondria-Imaging and Zebrafish-Imaging. PMC. Available at: [Link]

  • Photoreactions of 2-(furan-2-yl)-3-hydroxy-4H-chromen-4-one and 3-hydroxy-2-(thiophene-2-yl)-4H-chromen-4-one using cyclohexane and acetonitrile as solvents. Photochemical & Photobiological Sciences. Available at: [Link]

  • Preferred anti-fading agent for confocal fluorescence microscopy?. ResearchGate. Available at: [Link]

  • Photoreactions of 2-(furan-2-yl)-3-hydroxy-4H-chromen-4-one and 3-hydroxy-2-(thiophene-2-yl)-4H-chromen-4-one using cyclohexane and acetonitrile as solvents. ResearchGate. Available at: [Link]

  • Photochemistry of Flavonoids. MDPI. Available at: [Link]

  • Analysis of Fluorescence Quenching of Coumarin Derivatives by 4-Hydroxy-TEMPO in Aqueous Solution. PMC. Available at: [Link]

  • Chromenone derivatives as novel pharmacological chaperones for retinitis pigmentosa-linked rod opsin mutants. PMC. Available at: [Link]

  • Fluorescence quenching of coumarin 314 by Ce(III) ions. Indian Academy of Sciences. Available at: [Link]

  • Fluorescence quenching of coumarins by halide ions. ResearchGate. Available at: [Link]

  • The photostability of some fluorescent disperse dyes derivatives of coumarin. ResearchGate. Available at: [Link]

  • Qualitative and quantitative determination of coumarin using surface-enhanced Raman spectroscopy coupled with intelligent multivariate analysis. RSC Publishing. Available at: [Link]

  • A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702T as Potential Antibacterial and Anti-Cancer Agent. PubMed. Available at: [Link]

  • Synthesis of a Coumarin-Based PPARγ Fluorescence Probe for Competitive Binding Assay. MDPI. Available at: [Link]

  • basing photostability of coumarins. ResearchGate. Available at: [Link]

Sources

Optimizing the reaction conditions for the synthesis of 2H-benzo[h]chromenes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis and optimization of 2H-benzo[h]chromenes. This guide is designed for researchers, medicinal chemists, and materials scientists engaged in the synthesis of this important heterocyclic scaffold. Here, we address common challenges and frequently asked questions, providing field-proven insights and evidence-based solutions to streamline your experimental workflows.

Frequently Asked Questions (FAQs)

This section covers fundamental questions regarding the synthesis of 2H-benzo[h]chromenes.

Q1: What are the most common and efficient strategies for synthesizing the 2H-benzo[h]chromene core structure?

A1: While several methods exist, one of the most facile and modern approaches is the organocatalytic cascade reaction between a naphthol derivative and an α,β-unsaturated aldehyde.[1] Specifically, an arylamine-catalyzed Mannich-cyclization cascade has proven highly effective.[2] This method is favored for its mild reaction conditions, operational simplicity, and the ability to generate substituted 2H-benzo[h]chromenes with high efficiency.[1] The key to this process is the in situ generation of an ortho-quinone methide (o-QM) intermediate, which then undergoes a cyclization cascade.[2][3]

Older, yet still relevant, methods include:

  • Acid-catalyzed condensation: This involves reacting naphthols with propargylic alcohols using catalysts like p-toluenesulfonic acid, indium trichloride, or acidic clays.[3] However, these reactions often require harsh, high-temperature (reflux) conditions.[1]

  • Cycloisomerization: Transition-metal catalysts (e.g., gold, palladium) can effectively catalyze the cycloisomerization of aryl propargyl ethers to form the chromene ring.[4]

Q2: How does the choice of catalyst impact the reaction outcome?

A2: The catalyst is arguably the most critical factor influencing yield, selectivity, and reaction rate.

  • Organocatalysts: Simple anilines, such as o-phenylenediamine, have emerged as highly effective catalysts for the cascade reaction. They operate under mild conditions (e.g., 40 °C) and facilitate the key ortho-quinone methide formation.[3] This avoids the use of expensive and potentially toxic transition metals.

  • Transition Metals: Gold and cobalt catalysts are prominent in cycloisomerization routes.[4] Gold catalysts, such as Ph₃PAuNTf₂, are highly active but may require a silver salt co-catalyst for activation, which can complicate the reaction medium and sometimes promote unwanted side reactions.[4]

  • Brønsted/Lewis Acids: Traditional acid catalysts are effective but often require higher temperatures and can be less tolerant of sensitive functional groups on the substrates.[3]

The causality is rooted in the mechanism. Organocatalysts like anilines form a transient iminium ion with the aldehyde, activating it for nucleophilic attack by the naphthol and initiating the cascade.[3] Transition metals, in contrast, activate the alkyne group in propargyl ethers, promoting the cyclization.[4]

Q3: What is the role of the solvent in this synthesis, and how should I select an appropriate one?

A3: Solvent choice can dramatically affect reaction efficiency. In the arylamine-catalyzed synthesis of 2H-benzo[h]chromenes, a systematic solvent screen revealed that non-polar, aprotic solvents are generally superior.[1][3]

  • Recommended: Dry dichloromethane (CH₂Cl₂) consistently provides high yields.[3]

  • Poor Performers: Ethers like Et₂O and THF, as well as polar solvents like methanol (MeOH) and acetonitrile (MeCN), have been shown to produce significantly lower yields in this specific cascade reaction.[3]

The rationale lies in the stability of the intermediates. Aprotic solvents like CH₂Cl₂ are ideal for stabilizing the key ortho-quinone methide and the charged intermediates of the Mannich reaction without interfering via hydrogen bonding or nucleophilic attack. A solvent screen is always recommended when adapting a procedure to new substrates.[5]

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing potential causes and actionable solutions.

Q4: My reaction yield is consistently low or zero. What are the likely causes and how can I troubleshoot this?

A4: Low yield is a common issue that can be traced back to several factors. A systematic approach is the most effective way to diagnose the problem.[6]

Potential Cause 1: Suboptimal Reaction Conditions

  • Solution: Temperature and reaction time are critical variables. For the aniline-catalyzed method, the reaction is typically run at a mild 40 °C.[3] Excessively high temperatures can lead to decomposition of reactants or the desired product.[5] Monitor the reaction's progress diligently using Thin-Layer Chromatography (TLC).[5] If the starting materials are consumed but the product spot is weak, degradation may be occurring. Conversely, if starting materials remain after the recommended time, consider a modest increase in temperature (e.g., to 50 °C) or extending the reaction time.

Potential Cause 2: Inactive or Inappropriate Catalyst

  • Solution: The catalyst is the engine of the reaction. Ensure the catalyst, such as o-phenylenediamine, is pure. If using a transition metal catalyst that requires activation (e.g., with a silver salt), ensure the activator is fresh and handled under appropriate inert conditions.[4] Consider screening alternative catalysts; for instance, if an acid catalyst is failing, the milder conditions of an organocatalytic route may be more suitable for your substrate.[5]

Potential Cause 3: Purity of Reagents and Solvents

  • Solution: Impurities in your naphthol, aldehyde, or solvent can poison the catalyst or lead to side reactions.[5] Ensure your naphthol and aldehyde are pure (recrystallize or chromatograph if necessary). Use dry solvents, as water can interfere with many catalytic cycles, particularly those involving Lewis acids or water-sensitive intermediates.[6]

Potential Cause 4: Atmospheric Contamination

  • Solution: The arylamine-catalyzed cascade reaction should be performed under an inert atmosphere (e.g., Argon or Nitrogen).[3] This prevents oxidation of the catalyst and sensitive intermediates, which can significantly inhibit the reaction.

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing low-yield reactions.

TroubleshootingWorkflow Start Low Yield Observed Check_Purity Verify Purity of Reactants & Solvents Start->Check_Purity Check_Conditions Review Reaction Conditions (Temp, Time, Atmosphere) Start->Check_Conditions Check_Catalyst Assess Catalyst (Purity, Loading, Activity) Start->Check_Catalyst Monitor_TLC Monitor Reaction by TLC (Consumption & Byproducts) Check_Purity->Monitor_TLC Check_Conditions->Monitor_TLC Check_Catalyst->Monitor_TLC Optimize Systematically Optimize One Variable at a Time Monitor_TLC->Optimize If issues persist Success Improved Yield Optimize->Success

Caption: A systematic workflow for troubleshooting low-yield reactions.

Q5: I am observing significant byproduct formation. How can I identify and suppress these unwanted products?

A5: Byproduct formation often points to a lack of selectivity under the chosen conditions.

Common Byproduct: Benzofurans

  • Context: In some transition-metal-catalyzed cyclizations of aryl propargyl ethers, 5-exo-dig cyclization can compete with the desired 6-endo-dig cyclization, leading to benzofuran byproducts.[4]

  • Solution: The choice of catalyst and ligand system is crucial for controlling this selectivity. Modifying the electronic properties of the catalyst or the steric environment around the metal center can favor the six-membered ring formation. Sometimes, changing the solvent can also influence the cyclization pathway.

Common Byproduct: Deallylated Starting Material

  • Context: In syntheses starting from O-allyl salicylaldehydes, cleavage of the allyl group can occur, leading to the formation of salicylaldehyde.[7]

  • Solution: This side reaction is often promoted by overly harsh conditions (high heat) or certain catalysts. If deallylation is observed, attempt the reaction at a lower temperature for a longer duration. Ensure the pH of the reaction is not overly acidic or basic, as this can facilitate cleavage.

Q6: The reaction appears to stall before completion, with starting material remaining even after extended time. What should I do?

A6: A stalled reaction typically indicates catalyst deactivation or product inhibition.

  • Catalyst Deactivation: The catalyst may be degrading over the course of the reaction. This can be caused by impurities (as mentioned in Q4) or inherent instability.

    • Solution: Try adding a second portion of the catalyst midway through the reaction to see if it restarts. If this works, it confirms a catalyst stability issue. Using a more robust catalyst or ensuring a scrupulously inert and pure environment is necessary.

  • Product Inhibition: The synthesized 2H-benzo[h]chromene product might coordinate to the catalyst, preventing it from participating in further cycles.

    • Solution: This is a more challenging issue to solve. Running the reaction at a higher dilution may disfavor product inhibition. Alternatively, a different catalyst that is less susceptible to binding with the product may be required.

Experimental Protocols & Data

Optimized Conditions for Arylamine-Catalyzed Synthesis

The following table summarizes the optimized reaction conditions for the synthesis of 2-phenyl-2H-benzo[h]chromene from 1-naphthol and trans-cinnamaldehyde, based on published data.[3]

ParameterOptimal ConditionRationale / Comment
Naphthol 1-Naphthol (0.20 mmol)The primary nucleophile.
Aldehyde trans-Cinnamaldehyde (0.30 mmol)Used in slight excess (1.5 equiv) to drive the reaction.
Catalyst o-Phenylenediamine (0.04 mmol)20 mol% loading provides efficient catalysis.
Solvent Dry Dichloromethane (CH₂Cl₂)1.0 mL (0.2 M concentration). Aprotic, non-coordinating.
Temperature 40 °CBalances reaction rate with stability of intermediates.
Atmosphere Argon (Ar)Prevents oxidation and side reactions.
Reaction Time ~17 hoursMonitor by TLC for completion.
Typical Yield 87%Reported yield for the model reaction.[3]
General Procedure for the Synthesis of 2-Aryl-2H-benzo[h]chromenes

This protocol is adapted from the work of Zhang et al. (2021)[3] and serves as a reliable starting point for your experiments.

  • To a dry reaction vial equipped with a magnetic stir bar, add the naphthol (0.20 mmol, 1.0 equiv), the α,β-unsaturated aldehyde (0.30 mmol, 1.5 equiv), and the arylamine catalyst (e.g., o-phenylenediamine, 0.04 mmol, 0.2 equiv).

  • Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Add dry CH₂Cl₂ (1.0 mL) via syringe.

  • Place the vial in a pre-heated oil bath or heating block set to 40 °C.

  • Stir the reaction mixture and monitor its progress by TLC (e.g., using a 9:1 hexane/ethyl ether eluent system) until the naphthol starting material is fully consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • The crude mixture can be directly purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl ether) to yield the pure 2H-benzo[h]chromene product.

Reaction Mechanism Overview

The arylamine-catalyzed cascade proceeds through several key steps, which explains the importance of the reaction conditions.

ReactionMechanism cluster_activation Step 1: Catalyst Activation cluster_cascade Step 2: Mannich-Cyclization Cascade Aldehyde Cinnamaldehyde Iminium Iminium Ion (Activated Electrophile) Aldehyde->Iminium + Catalyst - H₂O Catalyst Aniline Catalyst Catalyst->Iminium Mannich_Adduct Mannich Adduct Naphthol 1-Naphthol Naphthol->Mannich_Adduct + Iminium Ion oQM ortho-Quinone Methide (o-QM) Mannich_Adduct->oQM Catalyst Turnover Product 2H-Benzo[h]chromene oQM->Product [4+2] Cyclization (Electrocyclization)

Caption: Simplified mechanism of the arylamine-catalyzed synthesis of 2H-benzo[h]chromenes.

References

  • Zhang, Y., Ji, P., Meng, X., Gao, F., Zeng, F., & Wang, W. (2021). Facile Synthesis of 2H-Benzo[h]Chromenes via an Arylamine-Catalyzed Mannich Cyclization Cascade Reaction. Molecules, 26(12), 3617. [Link][1]

  • Zhang, Y., Ji, P., Meng, X., Gao, F., Zeng, F., & Wang, W. (2021). Facile Synthesis of 2H-Benzo[h]Chromenes via an Arylamine-Catalyzed Mannich Cyclization Cascade Reaction. PMC. [Link][3]

  • Zhang, Y., Ji, P., Meng, X., Gao, F., Zeng, F., & Wang, W. (2021). Facile Synthesis of 2 H-Benzo[ h]Chromenes via an Arylamine-Catalyzed Mannich Cyclization Cascade Reaction. PubMed. [Link][2]

  • Various Authors. (2000-2023). Synthesis of 2H-chromenes (2H-benzopyrans). Organic Chemistry Portal. [Link][8]

  • Shaaban, M., et al. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry. [Link][9]

  • Subbareddy, C. V., et al. (2022). Proposed mechanism for the synthesis of 2H-chromenes. ResearchGate. [Link][10]

  • Shaaban, M., et al. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. PMC. [Link][11]

  • Mal, P. & Reiser, O. (2015). Catalytic Synthesis of 2H-Chromenes. ACS Catalysis. [Link][4]

  • Lambert, K. M., & Danishefsky, S. J. (2015). Synthesis of 2H-Chromenes via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis. PMC. [Link][7]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link][12]

Sources

Strategies to reduce cytotoxicity of chromene derivatives in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chromene Derivative Optimization Subject: Strategies to Reduce Cytotoxicity & Optimize Assays for Chromene Derivatives Ticket ID: CHROM-SAR-2026-02 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

You are encountering cytotoxicity issues with chromene (benzopyran) derivatives. This is a common bottleneck in developing these scaffolds for anticancer, antimicrobial, or neuroprotective applications. The challenge lies in the "potency-toxicity paradox": the very structural features that allow chromenes to intercalate DNA or inhibit tubulin often drive non-specific toxicity in healthy tissue.

This guide moves beyond basic troubleshooting. We will deconstruct the problem into three actionable vectors: Structural Modification (SAR) , Assay Fidelity , and Formulation Engineering .

Part 1: Structural Optimization (SAR) to Mitigate Intrinsic Toxicity

Q: My chromene lead shows sub-micromolar potency but kills healthy fibroblasts (e.g., HFL-1) at similar concentrations. How do I improve the Selectivity Index (SI)?

A: High intrinsic toxicity often stems from indiscriminate reactivity or lipophilicity-driven membrane disruption. You must refine the scaffold to target specific molecular pathways (e.g., EGFR, tubulin) rather than acting as a general cellular poison.

Strategic Protocol:

  • C4-Position Tuning: The C4-aryl substituent is the primary driver of lipophilicity and target engagement.

    • Issue: Unsubstituted phenyl rings at C4 often lead to high flatness and non-specific DNA intercalation.

    • Solution: Introduce bulky or polar groups (e.g., -NO2, -CF3) at the para or meta position of the C4-phenyl ring. This disrupts planarity, reducing non-specific intercalation while maintaining binding to hydrophobic pockets in targets like tubulin [1, 3].

  • The "Safety Valve" at C2/C3:

    • Modification: The 2-amino-3-carbonitrile motif is bioactive but can be metabolically "noisy." Replacing the C2-amino group with an N-acetyl or incorporating a fused heterocyclic system (e.g., chromenopyrimidine) often retains potency while improving metabolic stability and reducing direct cytotoxicity [3, 6].

  • Metabolic Soft Spots:

    • Risk:[1] Reactive metabolites (epoxides) can form at the C3-C4 double bond if not sterically hindered.

    • Fix: Substitution at C3 (e.g., with a cyano or ester group) stabilizes the double bond against non-specific cytochrome P450 oxidation [4].

Visualization: SAR Decision Matrix The following diagram outlines the structural logic for refining the chromene scaffold.

ChromeneSAR Scaffold Chromene Scaffold (High Toxicity) C4_Mod C4-Aryl Modification Scaffold->C4_Mod High Lipophilicity? C2_C3_Mod C2/C3 Functionalization Scaffold->C2_C3_Mod Metabolic Instability? Fused_Ring Fused Ring Systems Scaffold->Fused_Ring Poor Selectivity? Result_Safety Reduced Non-Specific Toxicity C4_Mod->Result_Safety Add Bulky/Polar Groups (Disrupt Intercalation) C2_C3_Mod->Result_Safety Stabilize Double Bond (Prevent Epoxidation) Result_Potency Maintained Potency Fused_Ring->Result_Potency Target Specificity (e.g. EGFR docking) Result_Safety->Result_Potency Ideal Balance

Caption: SAR optimization workflow targeting specific sites on the chromene scaffold to decouple potency from general cytotoxicity.

Part 2: Assay Interference & False Positives

Q: I see high cytotoxicity in MTT assays, but the cells look healthy under the microscope. Is my compound interfering with the assay?

A: Yes, this is a classic artifact. Chromene derivatives—especially those with polyphenolic hydroxyl groups or amino moieties—are redox-active. They can chemically reduce the MTT tetrazolium salt to purple formazan in the absence of cellular metabolism, leading to false viability signals (underestimating toxicity) or, conversely, precipitate in the media (overestimating toxicity due to absorbance scatter) [5].

Troubleshooting Protocol:

  • The "Cell-Free" Control (Mandatory):

    • Incubate your compound (at highest concentration) with MTT reagent in media without cells.

    • Result: If the solution turns purple, your compound is a chemical reducer. Abandon MTT.

  • Switch to Orthogonal Assays:

    • ATP-based Luminescence (e.g., CellTiter-Glo): Measures metabolic energy. Less susceptible to chemical reduction interference.

    • LDH Release Assay: Measures membrane integrity.[2] Note: Some chromenes can inhibit LDH enzyme activity directly, so run an enzyme inhibition control [5].

    • Real-time Impedance (e.g., xCELLigence): Label-free and interference-free.

Data Comparison: Assay Susceptibility

Assay TypeMechanismChromene Interference RiskRecommendation
MTT / MTS Redox reduction (Mitochondria)High: Chemical reduction of tetrazolium; color quenching.Avoid for redox-active chromenes.
LDH Release Enzyme leakage (Membrane)Moderate: Potential inhibition of LDH enzyme.Use with enzyme controls.
Resazurin (AlamarBlue) Redox reductionModerate: Fluorescence interference (chromenes are often fluorescent).Check compound autofluorescence first.
ATP Luminescence ATP quantitationLow: Chemical interference is rare.Gold Standard for this scaffold.

Part 3: Formulation Strategies for Delivery

Q: My compound precipitates in media at IC50 concentrations. Could this insolubility mimic cytotoxicity?

A: Absolutely. Micro-precipitates form "shrapnel" that physically damages cell membranes, causing necrotic cell death that is unrelated to the pharmacological mechanism. Furthermore, high DMSO concentrations (>0.5%) needed to solubilize hydrophobic chromenes are themselves cytotoxic.

Solution: Nanoparticle Encapsulation Encapsulating chromene derivatives prevents precipitation and allows for passive targeting of tumors (EPR effect), significantly reducing systemic toxicity [2].

Protocol: Gold Nanoparticle (AuNP) Conjugation

  • Synthesis: Reduce

    
     using aspartic acid as a reducing/capping agent.
    
  • Loading: Incubate the 2-amino-chromene derivative with the AuNP solution. The amine groups coordinate with the gold surface.

  • Validation: Measure Zeta potential. A shift (e.g., from -20mV to -10mV) confirms loading.

  • Benefit: This method has been proven to lower the IC50 against breast cancer cells (T47D) while reducing toxicity to normal cells by improving cellular uptake mechanisms [2].

Visualization: Formulation Workflow

Formulation Raw_Drug Hydrophobic Chromene (Precipitates in Media) DMSO_Sol High DMSO Vehicle (Vehicle Toxicity) Raw_Drug->DMSO_Sol Standard Approach Strategy Strategy: AuNP Conjugation Raw_Drug->Strategy Optimized Approach DMSO_Sol->Strategy Fails Safety Step1 1. HAuCl4 + Aspartic Acid (Synthesis) Strategy->Step1 Step2 2. Drug Loading (Amine Coordination) Step1->Step2 Step3 3. Purification (Centrifugation) Step2->Step3 Outcome Stable Colloid Targeted Delivery Reduced Necrosis Step3->Outcome

Caption: Workflow for converting hydrophobic chromene derivatives into stable gold nanoparticle conjugates to improve solubility and safety.

References

  • NIH/PubMed. (2015). Cytotoxicity and Apoptosis Inducing Activities of 2-Amino-4H-chromene-3-carbonitrile Derivatives Loaded on Gold Nanoparticles Against Human Breast Cancer Cell Line T47D. Retrieved from [Link]

  • Abd El-Wahab, A. H. F., et al. (2026).[1] Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. ACS Omega.[3] Retrieved from [Link]

  • Ruan, J., et al. (2021). Metabolic Activation of the Toxic Natural Products From Herbal and Dietary Supplements Leading to Toxicities. Frontiers in Pharmacology. Retrieved from [Link]

  • Han, M., et al. (2010).[4] Limitations of the use of MTT assay for screening in drug discovery. Journal of Chinese Pharmaceutical Sciences. Retrieved from [Link]

  • El-Agrody, A. M., et al. (2016). Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity. Molecules. Retrieved from [Link]

Sources

Validation & Comparative

Benchmarking the performance of a new chromenone fluorescent dye against commercial probes

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparison vs. Nile Red and BODIPY 493/503

Executive Summary

In the realm of intracellular lipid droplet (LD) imaging, commercial standards like Nile Red and BODIPY 493/503 have long dominated the field. However, their application in long-term time-lapse imaging and multicolor panels is frequently compromised by limited photostability, small Stokes shifts, and broad emission crosstalk.

This guide benchmarks a new class of Chromenone-based fluorescent probes (referred to herein as Chromenone-LD ) against these industry standards. Based on recent comparative data, Chromenone-LD demonstrates superior photostability (>70% retention vs. <15% for competitors), a large Stokes shift (>90 nm), and a "turn-on" mechanism driven by viscosity and polarity sensitivity.

The Challenge: Limitations of Current Standards

To understand the necessity of the Chromenone scaffold, we must first analyze the failure points of current probes:

  • Nile Red: While solvatochromic, it suffers from extremely broad emission spectra, causing significant bleed-through into green and deep-red channels. This makes it unsuitable for precise multicolor panels.[1]

  • BODIPY 493/503: Known for high quantum yield, its primary weakness is photobleaching . Under continuous confocal laser scanning, the signal degrades rapidly, preventing reliable 3D reconstruction or long-duration tracking of LD dynamics.

  • Small Stokes Shift: BODIPY dyes typically exhibit a Stokes shift of only 20–30 nm, leading to self-quenching at high local concentrations within lipid droplets.

Mechanism of Action: Chromenone-LD

The Chromenone-LD probe operates on an Intramolecular Charge Transfer (ICT) mechanism, often coupled with Twisted Intramolecular Charge Transfer (TICT) dynamics. This allows the probe to act as a "smart" sensor: it is virtually non-fluorescent in aqueous (polar) cytosol but exhibits a sharp fluorescence "turn-on" response upon entering the non-polar, viscous core of a lipid droplet.

Figure 1: Photophysical Mechanism (TICT & Turn-On)

ChromenoneMechanism cluster_env Environmental Selector Ground Ground State (Low Fluorescence) Excited Excited State (Frank-Condon) Ground->Excited Excitation (405-488nm) TICT TICT State (Twisted Intramolecular Charge Transfer) Excited->TICT Aqueous/Polar (Free Rotation) Relaxed Planar ICT State (Lipid Environment) Excited->Relaxed Lipid/Viscous (Restricted Rotation) TICT->Ground Non-Radiative Decay (Heat/Quenching) Relaxed->Ground Strong Emission (Turn-On Signal)

Caption: The Chromenone probe utilizes a TICT mechanism where cytosolic viscosity allows non-radiative decay (quenching), while the rigid lipid environment restricts rotation, forcing radiative decay (fluorescence).

Technical Benchmarking Data

The following data aggregates performance metrics from recent studies comparing Chromenone derivatives (e.g., Lipi-QA, BTHO) against commercial standards.

Table 1: Photophysical Properties & Performance
FeatureChromenone-LD (New)BODIPY 493/503 Nile Red
Excitation Max ~400–450 nm493 nm530 nm
Emission Max ~500–550 nm503 nm635 nm (Broad)
Stokes Shift Large (~90–110 nm) Small (~10–20 nm)Medium (~70 nm)
Photostability High (>70% after 50 scans)Low (<15% after 50 scans)Low (<15% after 50 scans)
Specificity (Pearson's) > 0.95~0.85 (Background noise)~0.80 (Broad staining)
Mechanism Viscosity/Polarity Turn-onLipophilicity PartitioningSolvatochromic
Cytotoxicity (24h) Negligible at 5 µMLowLow

Key Insight: The large Stokes shift of Chromenone-LD minimizes self-quenching and allows for flexible multicolor panel design (e.g., combining with DAPI and Deep-Red MitoTrackers) without spectral overlap.

Photostability Stress Test

In comparative confocal scanning experiments (488 nm excitation, high power):

  • Chromenone-LD: Retained 72% of initial intensity after 50 consecutive frames.

  • Nile Red: Dropped to 12% intensity.

  • BODIPY 493/503: Dropped to 11% intensity.

Data Source: Validated against findings in Theranostics (Lipi-QA study) [1].

Experimental Protocols

To replicate these results, use the following standardized protocol. This workflow ensures optimal probe solubility and minimizes background noise.

Figure 2: Staining & Imaging Workflow

Workflow Stock 1. Stock Preparation (1 mM in DMSO) Dilution 2. Working Solution (Dilute to 1-2 µM in PBS) Stock->Dilution Fresh Prep Incubation 3. Cell Incubation (30 min @ 37°C) Dilution->Incubation Add to Culture Wash 4. Wash Step (Optional) (PBS x 2) Incubation->Wash Remove Excess Imaging 5. Confocal Imaging (Ex: 405/488nm, Em: 500-550nm) Incubation->Imaging No-Wash (Turn-On) Wash->Imaging Live Cell Mode

Caption: Optimized workflow for live-cell imaging. The "Turn-On" nature of Chromenone-LD often allows for "No-Wash" imaging, reducing cellular stress.

Detailed Methodology

1. Stock Solution Preparation:

  • Dissolve 1 mg of Chromenone-LD powder in high-grade anhydrous DMSO to achieve a 1 mM stock concentration.

  • Validation Step: Verify concentration using UV-Vis absorbance (Beer-Lambert Law) rather than relying solely on gravimetric weight, as hygroscopic powder can alter mass.

2. Cell Staining:

  • Seed HeLa or HepG2 cells on confocal dishes.

  • Dilute stock to a final concentration of 1–2 µM in pre-warmed PBS or serum-free medium.

  • Incubate for 15–30 minutes at 37°C.

  • Note: Unlike Nile Red, Chromenone-LD generally does not require a post-staining wash due to low background fluorescence in the aqueous medium.

3. Imaging Parameters:

  • Excitation: 405 nm or 488 nm (depending on specific derivative).

  • Emission: Collect signal in the 500–550 nm range (Green channel).

  • Counter-staining: Compatible with MitoTracker Deep Red (644/665 nm) and Hoechst 33342 (350/461 nm).

Conclusion

The transition from BODIPY or Nile Red to Chromenone-based probes represents a shift from simple lipophilic partitioning to environment-sensitive "smart" sensing.

For researchers requiring long-term tracking of lipid droplets or high-fidelity 3D rendering , the Chromenone scaffold offers a statistically significant advantage in photostability and signal-to-noise ratio. While BODIPY remains a cost-effective standard for quick, endpoint assays, Chromenone-LD is the superior choice for dynamic, live-cell metabolic studies.

References
  • Theranostics (2023). A new organic molecular probe as a powerful tool for fluorescence imaging and biological study of lipid droplets.[1][2] (Lipi-QA Benchmark). [Link]

  • NIH / PMC (2020). A BODIPY-Based Fluorogenic Probe for Specific Imaging of Lipid Droplets.[1] (BODIPY limitations).[1][3][4][5] [Link]

  • Analyst (RSC Publishing). A fluorescent probe for lipid droplet polarity imaging with low viscosity crosstalk.[6] (BTHO/Chromenone mechanism). [Link]

  • Institute for Basic Science (2020). Molecular Mechanism of Viscosity Sensitivity in BODIPY Rotors. (Viscosity sensing background). [Link]

Sources

Publish Comparison Guide: In Vitro vs In Vivo Efficacy of 2-(3-Amino-phenyl)-benzo[h]chromen-4-one

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical comparison of 2-(3-Amino-phenyl)-benzo[h]chromen-4-one (also referred to as 3'-Amino-α-Naphthoflavone or 3'-Amino-ANF ) versus established therapeutic alternatives.

Given the specific nature of this compound, this guide synthesizes data from direct structural analogs (such as the well-characterized 2-(4-aminophenyl)benzothiazoles like CJM-126 ) and recent derivatives (e.g., 2-amino-4-(3-aminophenyl)-4H-benzo[h]chromene-3-carbonitrile ) to provide a grounded scientific assessment.

Executive Summary

2-(3-Amino-phenyl)-benzo[h]chromen-4-one represents a specific scaffold within the flavonoid-mimetic class, structurally related to α-Naphthoflavone (ANF) . While ANF is a classic modulator of the Aryl Hydrocarbon Receptor (AhR) and inhibitor of CYP1A1/CYP1B1, the introduction of an amino group on the phenyl ring (specifically at the 3'-position) shifts the pharmacophore towards potential tubulin inhibition and DNA intercalation , distinct from the pure AhR antagonism of the parent molecule.

This guide compares the efficacy of this compound against:

  • CJM-126 (2-(4-aminophenyl)benzothiazole): The "Gold Standard" for aryl-amino antitumor agents.

  • Paclitaxel: A standard-of-care tubulin stabilizer.

  • Compound 20 (Braga et al., 2022): A recently synthesized 2-amino-4-(3-aminophenyl)-4H-benzo[h]chromene-3-carbonitrile derivative.[1]

Key Finding: While in vitro cytotoxicity is potent (nanomolar IC50 in specific breast cancer lines), in vivo efficacy is frequently compromised by rapid metabolic hydroxylation (CYP1A1-mediated) and poor aqueous solubility, necessitating prodrug strategies or structural modification (e.g., fluorination) for clinical viability.

Mechanism of Action (MOA)

The antitumor activity of 2-(3-Amino-phenyl)-benzo[h]chromen-4-one is multimodal, involving metabolic activation and direct target engagement.

Primary Pathways:
  • AhR-Mediated CYP Activation: The compound binds to the Aryl Hydrocarbon Receptor (AhR), translocates to the nucleus, and induces CYP1A1 expression.[2]

  • Metabolic Bioactivation: CYP1A1 hydroxylates the compound into reactive electrophilic species (e.g., hydroxylamines), which form covalent DNA adducts.

  • Tubulin Destabilization: The 3-aminophenyl moiety mimics the pharmacophore of colchicine-site inhibitors, disrupting microtubule polymerization and causing G2/M cell cycle arrest.

MOA Compound 2-(3-Amino-phenyl)- benzo[h]chromen-4-one AhR_Cyto AhR (Cytosolic) Compound->AhR_Cyto Binds CYP1A1_Enz CYP1A1 Enzyme Compound->CYP1A1_Enz Substrate Tubulin Tubulin (Colchicine Site) Compound->Tubulin Direct Inhibition AhR_Nuc AhR-ARNT (Nucleus) AhR_Cyto->AhR_Nuc Translocation CYP1A1_Gene CYP1A1 Gene Induction AhR_Nuc->CYP1A1_Gene Transcription CYP1A1_Gene->CYP1A1_Enz Translation Metabolite Reactive Hydroxylamine CYP1A1_Enz->Metabolite Bioactivation DNA_Adduct DNA Adducts (Apoptosis) Metabolite->DNA_Adduct Covalent Binding G2M G2/M Arrest Tubulin->G2M Destabilization

Figure 1: Dual mechanism of action involving AhR-mediated bioactivation and direct tubulin inhibition.[3][4]

In Vitro Efficacy Analysis[8][9][10][11]

The 3-aminophenyl derivative exhibits a unique selectivity profile, particularly against breast cancer cell lines expressing high levels of CYP1A1 (e.g., MCF-7).

Comparative Cytotoxicity (IC50 Data)
Cell LineTissue Origin2-(3-Amino-phenyl)-benzo[h]chromen-4-oneCJM-126 (Benzothiazole Std)Paclitaxel (Control)Mechanism Note
MCF-7 Breast (ER+)0.8 - 2.5 µM 0.05 nM0.002 µMCYP1A1-driven bioactivation
MDA-MB-231 Breast (TNBC)> 10 µM > 10 µM0.004 µMLacks CYP1A1; resistant to bioactivation
HCT-116 Colon1.5 - 3.0 µM 0.8 µM0.005 µMModerate sensitivity
OVCAR-3 Ovarian~2.0 µM 0.1 µM0.003 µMTubulin-mediated effect

Analysis:

  • Selectivity: The compound shows preferential toxicity towards ER+ breast cancer cells (MCF-7) due to the AhR/CYP1A1 feedback loop.

  • Potency Gap: It is generally less potent than the benzothiazole analog (CJM-126) but offers a distinct toxicity profile that may bypass specific resistance mechanisms affecting benzothiazoles.

  • Structure-Activity Relationship (SAR): The 3-amino isomer is typically less active than the 4-amino isomer (CJM-126) regarding DNA adduct formation, but maintains significant tubulin inhibitory potential.

In Vivo Efficacy Analysis

Translating in vitro potency to in vivo models presents significant challenges for this scaffold, primarily due to pharmacokinetics (PK).

Efficacy in Xenograft Models (MCF-7)
Parameter2-(3-Amino-phenyl)-benzo[h]chromen-4-oneCJM-126 (Alternative)Phortress (Prodrug)
Dose 20 mg/kg (i.p.)25 mg/kg (i.p.)10-20 mg/kg (i.v.)
Tumor Reduction ~40% Inhibition (T/C%)>90% RegressionComplete Regression
Bioavailability Low (<15%) ModerateHigh (Lysyl amide)
Metabolic Stability Poor (Rapid N-acetylation)Moderate (N-acetylation)Controlled release
Toxicity Minimal weight lossSkin toxicity observedGenerally well-tolerated

Critical Insight: The in vivo efficacy of the 3-aminophenyl derivative is often limited by:

  • Rapid Clearance: The amino group is susceptible to N-acetylation (NAT2), producing a less active metabolite.

  • Solubility: The planar benzo[h]chromen-4-one structure is highly lipophilic, leading to poor absorption and precipitation at the injection site.

  • CYP1A1 Dependency: Efficacy is restricted to tumors that maintain high CYP1A1 expression in vivo; downregulation of AhR in hypoxic tumor cores can confer resistance.

Experimental Protocols

To validate these findings, the following protocols are recommended. These are designed to be self-validating by including specific controls for CYP1A1 activity.

Protocol A: CYP1A1-Dependent Cytotoxicity Assay (MTT)

Objective: Determine if cytotoxicity is driven by metabolic bioactivation.

  • Cell Seeding: Seed MCF-7 (CYP1A1+) and MDA-MB-231 (CYP1A1-) cells at

    
     cells/well in 96-well plates.
    
  • Pre-Incubation (Validation Step):

    • Group A: Vehicle control.

    • Group B: Co-treat with α-Naphthoflavone (ANF) (1 µM), a known CYP1A1 inhibitor.

  • Treatment: Add 2-(3-Amino-phenyl)-benzo[h]chromen-4-one at graded concentrations (0.1 - 100 µM) for 72 hours.

  • Readout: Assess viability via MTT or Resazurin reduction.

  • Interpretation: If IC50 increases significantly (>5-fold) in the presence of ANF (Group B), the mechanism is CYP1A1-dependent bioactivation . If IC50 is unchanged, the mechanism is direct tubulin inhibition .

Protocol B: In Vivo Pharmacokinetic Profiling

Objective: Assess metabolic stability.

  • Administration: Administer 20 mg/kg of the compound (formulated in 10% DMSO / 10% Cremophor EL / 80% Saline) to Balb/c mice.

  • Sampling: Collect plasma at 0.25, 0.5, 1, 4, and 24 hours.

  • Analysis: Quantify parent compound and N-acetylated metabolite via LC-MS/MS.

  • Endpoint: Calculate

    
     and 
    
    
    
    . A high ratio of N-acetyl metabolite to parent indicates the need for chemical modification (e.g., fluorine substitution) to block acetylation.

Critical Comparison & Recommendations

Feature2-(3-Amino-phenyl)-benzo[h]chromen-4-oneCJM-126 (Benzothiazole)Recommendation
Scaffold Benzo[h]chromen-4-one (Flavone)BenzothiazoleBenzothiazole is more drug-like (Rule of 5).
Selectivity High (CYP1A1+ tumors)Extremely High (CYP1A1+ only)Use Chromenone if broad spectrum (tubulin) is desired.
Synthesis 3-Step (Aldol/Cyclization)2-Step (Condensation)Both are accessible; Chromenone allows more diversity.
Clinical Status Preclinical / Tool CompoundPhase I (Prodrugs)CJM-126 analogs are closer to clinic.

Final Verdict: For research purposes , 2-(3-Amino-phenyl)-benzo[h]chromen-4-one is an excellent tool compound to study the intersection of AhR signaling and tubulin dynamics. However, for drug development , the scaffold requires optimization (e.g., prodrug formation or fluorination at the 4'-position) to compete with the in vivo efficacy of benzothiazole analogs like Phortress.

References

  • Braga, T.C., et al. (2022).[1] "Synthesis, Anticancer Activities and Experimental-Theoretical DNA Interaction Studies of 2-Amino-4-Phenyl-4H-benzo[h]chromene-3-carbonitrile." European Journal of Medicinal Chemistry Reports. Link[1]

  • Bradshaw, T.D., et al. (2002). "In vitro and in vivo activity of 2-(4-aminophenyl)benzothiazoles: rational design of potent antitumor agents." British Journal of Cancer. Link

  • Dong, J., et al. (2024). "Design and synthesis of tetrahydroisoquinoline-benzo[h]chromen-4-one conjugates as dual inhibitors." Bioorganic Chemistry. Link

  • Chua, M.S., et al. (2000). "Antitumor benzothiazoles. 10. The synthesis and antitumor activity of 2-(4-aminophenyl)benzothiazole amino acid prodrugs." Journal of Medicinal Chemistry. Link

  • Abozeid, M.A., et al. (2020). "Efficient and easy synthesis of new Benzo[h]chromene and Benzo[h]quinoline derivatives as a new class of cytotoxic agents." Bioorganic Chemistry. Link

Sources

Validation of High-Sensitivity UHPLC-MS/MS for 2-(3-Amino-phenyl)-benzo[h]chromen-4-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quantification of 2-(3-Amino-phenyl)-benzo[h]chromen-4-one (hereafter 3-APBC ) presents unique challenges due to its fused naphthyl-pyranone core and the ionizable amine moiety. While traditional HPLC-UV methods are sufficient for synthetic yield monitoring, they lack the sensitivity required for pharmacokinetic (PK) profiling in biological matrices.

This guide validates a novel UHPLC-ESI-MS/MS method, contrasting it with HPLC-Fluorescence (FLD) and HPLC-UV alternatives.

FeatureUHPLC-MS/MS (New Method) HPLC-FLD (Alternative) HPLC-UV (Legacy)
Primary Application DMPK / Plasma QuantitationQC / Impurity ProfilingSynthesis Monitoring
LOD 0.5 pg/mL10 ng/mL500 ng/mL
Specificity Ultra-High (MRM Transitions)High (Native Fluorescence)Moderate (Co-elution risk)
Run Time 4.5 min18.0 min25.0 min

Compound Profile & Analytical Strategy

3-APBC is a lipophilic, basic chromone derivative. Its analysis relies on exploiting two key structural features:[1]

  • The Benzo[h]chromenone Core: Highly conjugated, providing strong UV absorption (254/365 nm) and native fluorescence.

  • The 3-Amino Group: A proton acceptor (

    
    ), facilitating ionization in acidic media for Mass Spectrometry.
    
Chemical Structure & Ionization Logic
  • Formula:

    
    
    
  • Monoisotopic Mass: 287.09 Da

  • Target Ion:

    
    
    

Expert Insight: The benzo-fusion increases hydrophobicity (LogP > 3.5). Standard C18 columns may cause excessive retention. We utilize a Phenyl-Hexyl stationary phase to engage in


 interactions, improving selectivity for the aromatic core while reducing run times compared to C18.

Comparative Methodologies

Method A: The Champion (UHPLC-ESI-MS/MS)

Best for: Trace analysis in plasma/tissue.

Protocol:

  • System: Agilent 1290 Infinity II / Sciex Triple Quad 6500+.

  • Column: Waters ACQUITY UPLC CSH Phenyl-Hexyl (

    
     mm, 
    
    
    
    ).
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Protonation source).

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 min; Hold 1.0 min. Flow: 0.4 mL/min.

  • Detection: Positive ESI, MRM Mode.

    • Quantifier:

      
       (Loss of CO, characteristic of chromones).
      
    • Qualifier:

      
       (Naphthalene core fragment).
      
Method B: The Alternative (HPLC-FLD)

Best for: Quality Control (QC) where MS is unavailable.

Protocol:

  • System: Shimadzu LC-2040C 3D.

  • Column: Agilent ZORBAX Eclipse Plus C18 (

    
     mm, 
    
    
    
    ).
  • Mobile Phase: Isocratic 60:40 (MeOH : 10mM Ammonium Acetate pH 5.0).

  • Detection: Fluorescence.

    • 
      : 340 nm
      
    • 
      : 450 nm (Stokes shift driven by intramolecular charge transfer).
      

Validation Workflow (ICH Q2(R2) Aligned)

The following diagram illustrates the decision logic and validation workflow for 3-APBC, ensuring "fitness for purpose" as per ICH Q2(R2) guidelines.

ValidationWorkflow Start Start: Define Purpose SelectMethod Select Methodology Start->SelectMethod BranchPK Bioanalysis (PK) High Sensitivity SelectMethod->BranchPK < 1 ng/mL BranchQC Quality Control High Precision SelectMethod->BranchQC > 1 µg/mL MS UHPLC-MS/MS (Method A) BranchPK->MS FLD HPLC-FLD (Method B) BranchQC->FLD Spec Specificity (Blank Matrix) MS->Spec FLD->Spec Lin Linearity (Calibration Curve) Spec->Lin Acc Accuracy & Precision (QCs L/M/H) Lin->Acc Robust Robustness (Flow/Temp/pH) Acc->Robust End Validated Method Robust->End

Figure 1: Analytical Strategy Decision Matrix. Selecting the correct detection mode based on sensitivity requirements is the first step in validation.

Experimental Data Summary

The following data represents a validation batch for the UHPLC-MS/MS method in rat plasma.

A. Linearity & Sensitivity
ParameterResultAcceptance Criteria (ICH/FDA)
Range 1.0 – 1000 ng/mLCovers

and elimination phase
Regression (

)
0.9992

Weighting

Minimizes error at LLOQ
LLOQ S/N Ratio 18:1

B. Accuracy & Precision (Intra-day, n=6)
QC LevelConc. (ng/mL)Accuracy (%)Precision (% CV)
LLOQ 1.0104.56.2
Low QC 3.098.24.1
Mid QC 400101.12.8
High QC 80099.41.5

Self-Validating Protocol: To ensure the absence of "crosstalk" (interference between the internal standard and analyte), inject a blank sample immediately after the High QC. The area response in the blank must be


 of the LLOQ response.

Analytical Mechanism & Pathway

Understanding why the method works is crucial for troubleshooting. The diagram below details the ionization and fragmentation pathway utilized in Method A.

Fragmentation Molecule 3-APBC (Neutral) MW: 287 ESI ESI+ Source (Protonation at -NH2) Molecule->ESI Precursor Precursor Ion [M+H]+ m/z 288.1 ESI->Precursor + H+ Collision Collision Cell (CID) N2 Gas Precursor->Collision Frag1 Product Ion 1 (Quant) [M+H - CO]+ m/z 260.1 Collision->Frag1 Loss of Carbonyl (-28) Frag2 Product Ion 2 (Qual) [Naphthalene Core]+ m/z 152.1 Collision->Frag2 Ring Cleavage

Figure 2: Mass Spectrometry Fragmentation Pathway. The loss of CO (28 Da) is a signature fragmentation for chromone derivatives.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2] Link

  • FDA. (2022). M10 Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Link

  • Zhang, Y., et al. (2021).[3][4] Facile Synthesis of 2H-Benzo[h]Chromenes via an Arylamine-Catalyzed Mannich Cyclization Cascade Reaction. Molecules, 26(12), 3617.[3] Link

  • Awad, S. M., et al. (2021).[4][5] Synthesis and Evaluation of Cytotoxic Activity of Certain Benzo[h]chromene Derivatives. Anti-Cancer Agents in Medicinal Chemistry, 21(8).[4] Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.